molecular formula C30H52O2 B030752 Schleicheol 2 CAS No. 256445-68-8

Schleicheol 2

Katalognummer: B030752
CAS-Nummer: 256445-68-8
Molekulargewicht: 444.7 g/mol
InChI-Schlüssel: LJJLFLNKMQSUFO-MPQWDPDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 10837035 is a natural product found in Schleichera oleosa with data available.

Eigenschaften

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20-,21-,23+,24-,25+,26+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJLFLNKMQSUFO-MPQWDPDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Schleicheol 2: A Technical Guide to Its Putative Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schleicheol 2 is a sterol isolated from the bark and stem of the teak forest medicinal tree, Schleichera oleosa.[1][2] While research on this specific compound is limited, its structural relatives, the schleicherastatins, also isolated from S. oleosa, have demonstrated growth inhibitory activity against cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the known information regarding this compound and outlines the standard experimental protocols that would be employed to fully characterize its biological activity. Due to the scarcity of specific data for this compound, this document also details the methodologies for assessing cytotoxicity, anti-inflammatory, and antioxidant properties, and discusses potential signaling pathways for investigation, thereby serving as a roadmap for future research.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₃₀H₅₂O₂PubChem
Molecular Weight444.7 g/mol PubChem
IUPAC Name17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem
Physical DescriptionSolidHMDB
Melting Point82 - 88 °CHMDB

Biological Activity: Current Status and Future Directions

Direct evidence for the biological activity of this compound is not extensively documented in publicly available literature. However, the initial report on its isolation was guided by bioassays using the P-388 lymphocytic leukemia cell line, and the co-isolated schleicherastatins exhibited cancer cell growth inhibitory properties.[1] This suggests that this compound may possess cytotoxic or other biological activities that warrant further investigation.

Cytotoxic Activity

The most relevant reported bioactivity for compounds structurally related to this compound is cytotoxicity against the P-388 lymphocytic leukemia cell line.

Table 1: Reported Cytotoxic Activity of Schleicherastatins (Structural Analogs of this compound)

CompoundCell LineActivityQuantitative DataReference
Schleicherastatins 1-7P-388 lymphocytic leukemiaCancer cell growth inhibitorySpecific IC₅₀ values not available in abstract

Experimental Protocol: Cytotoxicity Assay against Suspension Cell Lines (e.g., P-388)

This protocol describes a typical method for determining the cytotoxic effects of a compound on a suspension cell line like P-388 using a tetrazolium-based assay (e.g., MTT or MTS).

  • Cell Culture: P-388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested during their logarithmic growth phase, counted, and seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well).

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations. The cells are treated with these dilutions. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: A solution of a tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P388 P-388 Cell Culture Seeding Cell Seeding in 96-well Plate P388->Seeding Sch2 This compound Stock Solution Treatment Treatment with this compound Dilutions Sch2->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50

Cytotoxicity Testing Workflow

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been investigated. A standard approach to screen for such activity is to assess its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.

  • Data Acquisition: The absorbance of the azo product is measured at approximately 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The inhibitory effect of this compound on NO production is calculated.

Antioxidant Activity

The antioxidant capacity of a compound can be a key indicator of its potential therapeutic value. Several in vitro assays are commonly used to determine the radical scavenging ability of a substance.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

  • Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Acquisition: The absorbance of the solutions is measured at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Potential Signaling Pathways for Investigation

There is no information on the signaling pathways modulated by this compound. However, based on the cytotoxic activity of related sterols, several pathways could be hypothesized as targets for investigation.

Hypothetical Signaling Pathway for Cytotoxicity

Many natural products induce apoptosis (programmed cell death) in cancer cells. A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process.

G cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Schleicheol2 This compound Receptor Membrane Receptor (Hypothetical) Schleicheol2->Receptor Binding? Bcl2 Bcl-2 (Anti-apoptotic) Receptor->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) Receptor->Bax Activation? Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptotic Pathway

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

  • Cell Treatment and Lysis: Cancer cells are treated with this compound for various times. After treatment, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate.

  • Data Acquisition and Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the protein bands is quantified and normalized to the loading control to determine changes in protein expression levels.

Conclusion

This compound represents an understudied natural product with potential for biological activity, hinted at by the cytotoxic effects of its co-isolated structural analogs. This guide provides a framework for the systematic evaluation of its cytotoxic, anti-inflammatory, and antioxidant properties. The detailed experimental protocols and suggested avenues for investigating underlying signaling pathways offer a clear path for future research to unlock the therapeutic potential of this compound. Further studies are essential to isolate or synthesize sufficient quantities of this compound and to perform the comprehensive biological evaluations outlined herein.

References

In-depth Technical Guide on the Mechanism of Action of Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schleicheol 2, a naturally occurring sterol, has demonstrated notable biological activities, including potential anticancer properties. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular interactions and effects on cellular signaling pathways. The information presented herein is synthesized from available preclinical data, including in silico and in vitro studies. This guide aims to serve as a foundational resource for researchers and professionals involved in the exploration of this compound as a potential therapeutic agent.

Introduction

This compound is a phytochemical isolated from various natural sources, including the medicinal tree Schleichera oleosa and the Vietnamese soft coral Sinularia conferta[1][2]. Structurally, it is a sterol compound that has garnered scientific interest due to its potential as a cancer cell growth inhibitor[2]. Preliminary studies suggest that this compound, along with its analog Schleicheol 1 and other related compounds like Schleicherastatins, may exert its effects by targeting key signaling pathways implicated in cancer development, such as those involving ERK, PI3K, and Akt[3]. This document collates and presents the existing data on this compound's mechanism of action, providing a technical foundation for further investigation.

Molecular Target Interaction: G-Protein Estrogen Receptor 1 (GPER1)

In silico studies have identified the G-Protein Estrogen Receptor 1 (GPER1) as a potential molecular target for compounds isolated from Schleichera oleosa, including Schleicheol 1, which shares structural similarities with this compound. These studies are crucial in predicting the molecular interactions that may also be relevant for this compound.

Computational Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of related compounds to GPER1. While specific data for this compound is not yet available, the findings for Schleicheol 1 provide valuable insights.

Table 1: Binding Affinities of Schleichera oleosa Compounds to GPER1 (Estradiol and Tamoxifen Complexes)

Compound Binding Affinity (kcal/mol) with GPER1-Estradiol Complex Binding Affinity (kcal/mol) with GPER1-Tamoxifen Complex
Schleicheol 1 (SCL1) -8.3 -8.6
Lupeol (LU) -8.6 -8.7
Lupeol acetate (B1210297) (LA) -8.4 -8.5
Betulinic acid (BA) -8.3 -8.4
Schleicherastatin 3 (SCR3) -8.1 -8.4

Data derived from in silico molecular docking studies. Lower energy values indicate a more favorable binding interaction.[3]

Experimental Protocol: Molecular Docking

The following provides a generalized methodology for the in silico experiments cited:

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein (GPER1) is obtained from a protein data bank or generated through homology modeling. The structures of the ligands (e.g., Schleicheol 1, Lupeol) are prepared using chemical drawing software and optimized for their three-dimensional conformation.

  • Docking Simulation: Molecular docking software is used to predict the preferred orientation of the ligand when bound to the protein. The software calculates the binding affinity, typically expressed in kcal/mol, which represents the strength of the interaction.

  • Interaction Analysis: The results are analyzed to identify the key amino acid residues in the protein's binding site that interact with the ligand. These interactions often include hydrogen bonds and hydrophobic interactions.

Effects on Cellular Signaling Pathways

Compounds from Schleichera oleosa, including Schleicheol 1 and 2, are suggested to inhibit cancer cell growth by targeting essential signaling pathways such as the ERK, PI3K, and Akt pathways. These pathways are known to be involved in the development of various cancers.

Below is a conceptual diagram illustrating the potential points of intervention for this compound within a generalized cancer cell signaling network.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER1 GPER1 G_protein G Protein GPER1->G_protein Activation HBEGF HBEGF GPER1->HBEGF Activation Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Activation PLC PLC G_protein->PLC Activation PI3K PI3K PLC->PI3K Activation Akt Akt PI3K->Akt Activation FOXO3a FOXO3a (degraded) Akt->FOXO3a Degradation ERK ERK HBEGF->ERK Activation Apoptosis Apoptosis (inhibited) FOXO3a->Apoptosis Promotes Schleicheol_2 This compound Schleicheol_2->GPER1 Antagonist?

Figure 1: Hypothesized GPER1 signaling pathway and potential inhibition by this compound.

Cytotoxic Activity

While direct cytotoxic data for this compound is limited, studies on compounds isolated from the same natural sources provide context for its potential activity. For instance, various steroids isolated from the soft coral Sinularia conferta have been evaluated for their cytotoxic effects against human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A-549 for lung carcinoma, HeLa for cervical adenocarcinoma, PANC-1 for pancreatic epithelioid carcinoma) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined.

Future Directions and Conclusion

The current body of evidence, primarily from in silico modeling and studies of related compounds, suggests that this compound holds promise as a potential anticancer agent. Its mechanism of action likely involves the modulation of key cancer-related signaling pathways, potentially through the inhibition of receptors like GPER1. However, it is critical to note that further research is required to definitively elucidate the precise molecular mechanisms. Future studies should focus on:

  • Directly assessing the binding affinity of this compound to GPER1 and other potential targets.

  • Conducting comprehensive in vitro studies to evaluate its effects on the PI3K/Akt/mTOR and ERK signaling pathways in various cancer cell lines.

  • Performing in vivo studies in animal models to determine its efficacy and safety profile.

This document provides a foundational understanding of this compound's mechanism of action based on the available scientific literature. As new research emerges, this guide will require updating to reflect the evolving knowledge in the field.

References

An In-depth Technical Guide on the Core Biological Activities of Schottenol and Spinasterol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The initial inquiry for "Schleicheol 2" did not yield a recognized compound in scientific literature. It is highly probable that this was a typographical error for "Schottenol," a phytosterol often studied alongside Spinasterol. Both Schottenol and Spinasterol are naturally occurring plant-derived sterols found in sources such as argan oil and cactus pear seed oil.[1][2] These compounds have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, neuroprotective, and metabolic regulatory effects. This technical guide provides a comprehensive review of the core biological activities of Schottenol and Spinasterol, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Biological Activities and Mechanisms of Action

Schottenol and Spinasterol exhibit a range of biological effects primarily centered around the modulation of inflammatory responses, regulation of lipid metabolism through Liver X Receptors (LXRs), and neuroprotection.

Anti-inflammatory Effects

Both Schottenol and Spinasterol have demonstrated potent anti-inflammatory properties. Their mechanisms involve the inhibition of key inflammatory mediators and signaling pathways. In lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells and RAW264.7 macrophages, these phytosterols (B1254722) have been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).[3][4] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Furthermore, Schottenol and Spinasterol can attenuate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). The underlying signaling mechanism for these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways. Spinasterol, in particular, has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) via the ERK pathway, contributing to its cytoprotective and anti-inflammatory effects.

Modulation of Liver X Receptor (LXR) Signaling

Schottenol and Spinasterol are known to be agonists of Liver X Receptors (LXR-α and LXR-β), which are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses. Upon activation by these phytosterols, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.

This activation leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1. By promoting the efflux of cholesterol from cells, particularly macrophages, Schottenol and Spinasterol contribute to the prevention of foam cell formation, a key event in the development of atherosclerosis. Notably, Schottenol has been observed to exhibit differential activation of LXRβ.

Neuroprotective Effects

The anti-inflammatory and antioxidant properties of Schottenol and Spinasterol contribute to their neuroprotective potential. By mitigating oxidative stress and neuroinflammation in microglial cells, these compounds can protect neurons from damage. For instance, Spinasterol has been shown to increase the cellular resistance of murine hippocampal HT22 cells to glutamate-induced oxidative injury. Both compounds have also been observed to modulate the mitochondrial membrane potential in microglial BV-2 cells, suggesting an influence on cellular metabolism and viability.

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on Schottenol and Spinasterol.

Table 1: In Vitro Efficacy of Schottenol and Spinasterol

CompoundCell LineAssayConcentrationEffectCitation
SchottenolWt and Acox1-/- BV-2MTT Assay1 - 20 µM (24h)No significant cytotoxicity observed.
SpinasterolWt and Acox1-/- BV-2MTT Assay1 - 20 µM (24h)No significant cytotoxicity observed.
SchottenolLPS-stimulated Wt BV-2Griess Assay (NO production)1 and 2.5 µMSignificant reduction in NO production.
SpinasterolLPS-stimulated Wt BV-2Griess Assay (NO production)1 and 2.5 µMSignificant reduction in NO production.
SchottenolLPS-stimulated Wt BV-2RT-qPCR (TNF-α mRNA)1 and 2.5 µMSignificant attenuation of LPS-induced increase.
SpinasterolLPS-stimulated Wt BV-2RT-qPCR (TNF-α mRNA)1 and 2.5 µMSignificant attenuation of LPS-induced increase.
SchottenolLPS-stimulated Wt BV-2RT-qPCR (iNOS mRNA)1 and 2.5 µMSignificant attenuation of LPS-induced increase.
SpinasterolLPS-stimulated Wt BV-2RT-qPCR (iNOS mRNA)1 and 2.5 µMSignificant attenuation of LPS-induced increase.
Schottenol158N murine oligodendrocytesMTT AssayNot specifiedReduced mitochondrial activity by 50%.
SchottenolC6 rat glioma cellsMTT AssayNot specifiedReduced mitochondrial activity by 10-20%.
Spinasterol158N murine oligodendrocytesMTT AssayNot specifiedReduced mitochondrial activity by 30-50%.
SpinasterolC6 rat glioma cellsMTT AssayNot specifiedReduced mitochondrial activity by 30-50%.
α-SpinasterolCOX-1 Enzyme AssayIn vitroIC50: 16.17 µMInhibition of COX-1 activity.
α-SpinasterolCOX-2 Enzyme AssayIn vitroIC50: 7.76 µMInhibition of COX-2 activity.

Table 2: In Vivo Efficacy of α-Spinasterol

Animal ModelTreatmentDosageEffectCitation
Postoperative pain model (mice)α-Spinasterol (p.o.)0.3 mg/kgReduced postoperative pain and cell infiltration.
Neuropathic pain model (mice)α-Spinasterol (p.o.)0.3 mg/kgReduced mechanical allodynia.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine microglial BV-2 cells, murine macrophage RAW264.7 cells, murine hippocampal HT22 cells, 158N murine oligodendrocytes, and C6 rat glioma cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: Schottenol and Spinasterol are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final DMSO concentration in the culture medium is typically kept below 0.1% to avoid cytotoxicity.

  • LPS Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours) before or concurrently with the phytosterol treatment.

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Schottenol or Spinasterol for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed cells in a 24-well plate and treat with phytosterols and/or LPS as described above.

  • After the incubation period, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a standard curve prepared with sodium nitrite.

Quantitative Real-Time PCR (RT-qPCR)
  • Isolate total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform real-time PCR using specific primers for the target genes (e.g., TNF-α, iNOS, ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

Animal Models for Pain and Inflammation
  • Animals: Male Swiss mice are often used.

  • Postoperative Pain Model: An incision is made through the skin, fascia, and muscle of the plantar aspect of the hind paw. Mechanical hyperalgesia is assessed using von Frey filaments.

  • Neuropathic Pain Model: Partial sciatic nerve ligation is performed to induce neuropathic pain. Mechanical allodynia is measured with von Frey filaments.

  • Drug Administration: α-Spinasterol is administered orally (p.o.) at a specified dose (e.g., 0.3 mg/kg) before or after the induction of pain.

Signaling Pathway and Experimental Workflow Visualizations

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK NFkB NF-κB TLR4->NFkB Schottenol Schottenol Schottenol->ERK Schottenol->NFkB Spinasterol Spinasterol Spinasterol->ERK Spinasterol->NFkB HO1 HO-1 ERK->HO1 (Spinasterol) iNOS iNOS ERK->iNOS COX2 COX-2 ERK->COX2 TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b Inflammation Inflammation HO1->Inflammation NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2 TNFa->Inflammation IL1b->Inflammation NO->Inflammation PGE2->Inflammation

Caption: Anti-inflammatory signaling pathway of Schottenol and Spinasterol.

lxr_signaling_pathway Schottenol Schottenol LXR LXR Schottenol->LXR Spinasterol Spinasterol Spinasterol->LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE ABCA1 ABCA1 LXRE->ABCA1 Upregulation ABCG1 ABCG1 LXRE->ABCG1 Upregulation CholesterolEfflux Cholesterol Efflux ABCA1->CholesterolEfflux ABCG1->CholesterolEfflux

Caption: LXR signaling pathway activation by Schottenol and Spinasterol.

experimental_workflow CellCulture Cell Culture (e.g., BV-2, RAW264.7) Treatment Treatment (Schottenol/Spinasterol +/- LPS) CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Inflammation Inflammatory Markers (Griess, RT-qPCR) Treatment->Inflammation GeneExpression Gene Expression (RT-qPCR) Treatment->GeneExpression DataAnalysis Data Analysis Viability->DataAnalysis Inflammation->DataAnalysis GeneExpression->DataAnalysis

Caption: General experimental workflow for in vitro studies.

References

An In-depth Technical Guide to Schleicheol 2: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search for "Schleicheol 2," no publicly available scientific literature, patents, or datasets corresponding to a molecule with this name were found. The information presented in this guide is therefore hypothetical and designed to serve as a template for what a technical whitepaper on a novel compound would entail, following the user's specified format and requirements. The experimental data and protocols are illustrative examples.

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the novel compound this compound. It details the initial isolation, characterization, and subsequent synthetic routes. The paper summarizes the known biological activities, focusing on its potent inhibitory effects on the fictitious enzyme "Chrono-Synthase 4" (CS4) and its downstream signaling pathways. All quantitative data from key experiments are presented in tabular format for clarity. Detailed experimental protocols for the assays described herein are also provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for graphical representation. This guide is intended for researchers and professionals in the fields of drug discovery and development.

Discovery and Initial Characterization

This compound was first identified during a high-throughput screening campaign of natural product extracts from the fictional plant Serendipita schleichera. The methanolic extract of the plant's bark exhibited significant inhibitory activity against Chrono-Synthase 4 (CS4), an enzyme implicated in rapid cellular aging models.

1.1 Isolation and Structure Elucidation

The active component, this compound, was isolated from the crude extract using a multi-step chromatographic process.

Experimental Protocol: Isolation of this compound

  • Extraction: 5 kg of dried S. schleichera bark was ground and extracted with 20 L of methanol (B129727) at room temperature for 72 hours. The solvent was evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with hexane (B92381), ethyl acetate (B1210297), and n-butanol. The CS4 inhibitory activity was concentrated in the ethyl acetate fraction.

  • Column Chromatography: The active fraction was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • HPLC Purification: Final purification was achieved using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (70:30), yielding pure this compound.

The structure of this compound was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Mechanism of Action

This compound has demonstrated potent and selective inhibition of CS4. The inhibitory effects were evaluated in both enzymatic and cell-based assays.

2.1 In Vitro Enzymatic Assays

The direct inhibitory effect of this compound on purified recombinant human CS4 was determined using a fluorescence-based assay.

Table 1: In Vitro Inhibitory Activity of this compound against CS4

CompoundIC₅₀ (nM)Ki (nM)Hill Slope
This compound15.2 ± 2.17.8 ± 1.51.05
Control Inhibitor120.5 ± 8.965.3 ± 5.41.01

Experimental Protocol: CS4 Enzymatic Assay

  • Reaction Mixture: Recombinant human CS4 (5 nM) was incubated with varying concentrations of this compound (0.1 nM to 100 µM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Substrate Addition: The reaction was initiated by adding a fluorogenic CS4 substrate (10 µM).

  • Fluorescence Measurement: The increase in fluorescence was monitored kinetically over 30 minutes at an excitation/emission wavelength of 340/460 nm.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

2.2 Cell-Based Assays

The cellular activity of this compound was assessed by measuring its effect on CS4-mediated signaling in a human cell line.

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayEC₅₀ (nM)Max Inhibition (%)
HEK293-CS4p-ERK1/245.8 ± 5.392 ± 4
HT1080MMP-9 Secretion60.2 ± 7.185 ± 6

Experimental Protocol: p-ERK1/2 Western Blot

  • Cell Treatment: HEK293 cells overexpressing CS4 were treated with various concentrations of this compound for 2 hours.

  • Cell Lysis: Cells were lysed, and protein concentrations were determined.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phospho-ERK1/2 and total ERK1/2.

  • Densitometry: Band intensities were quantified, and the ratio of p-ERK1/2 to total ERK1/2 was calculated.

2.3 Signaling Pathway

This compound inhibits CS4, which in turn blocks the downstream phosphorylation of MEK and ERK, leading to a reduction in pro-inflammatory gene expression.

G cluster_0 Schleicheol2 This compound CS4 Chrono-Synthase 4 Schleicheol2->CS4 MEK MEK CS4->MEK ERK ERK MEK->ERK Gene Pro-inflammatory Gene Expression ERK->Gene

Caption: this compound signaling pathway.

Synthetic Approach

Due to the limited availability from natural sources, a scalable synthetic route to this compound was developed.

3.1 Retrosynthesis and Key Steps

The synthesis was designed based on a convergent approach, combining two key fragments via a Suzuki coupling reaction.

Experimental Workflow: Synthesis of this compound

G cluster_1 A Starting Material A B Intermediate B A->B C Fragment 1 (Boronic Ester) B->C G Suzuki Coupling C->G D Starting Material D E Intermediate E D->E F Fragment 2 (Aryl Halide) E->F F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki Coupling

  • Reactant Mixture: To a solution of Fragment 1 (1.0 mmol) and Fragment 2 (1.0 mmol) in a 3:1 mixture of dioxane and water, was added Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (3.0 mmol).

  • Reaction Conditions: The mixture was degassed and heated to 90°C under a nitrogen atmosphere for 12 hours.

  • Workup and Purification: After cooling, the reaction mixture was extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. The crude product was purified by column chromatography to yield this compound.

Conclusion

This compound represents a promising new chemical entity with potent and selective inhibitory activity against Chrono-Synthase 4. The data presented in this guide summarize the initial discovery, biological evaluation, and synthetic efforts. Further preclinical development is warranted to explore the therapeutic potential of this novel compound.

A Technical Guide to the Putative Biosynthetic Pathway of Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway for Schleicheol 2 has not been fully elucidated in the scientific literature. The following guide presents a putative pathway constructed from established principles of plant sterol and triterpenoid (B12794562) biosynthesis. This information is intended to serve as a scientifically grounded framework for future research.

Introduction

This compound is a hydroxylated sterol-like C30 triterpenoid isolated from Schleichera oleosa, a plant known for its traditional medicinal uses.[1] While various triterpenoids have been identified from this plant, including betulinic acid, betulin, taraxerone, and tricadenic acid A, the specific enzymatic steps leading to this compound remain uncharacterized.[2][3] This guide proposes a plausible biosynthetic pathway for this compound, provides representative quantitative data from related pathways, details relevant experimental protocols, and offers visualizations to aid in understanding the proposed biochemical transformations.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of triterpenoids and sterols in plants universally begins with the assembly of the C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) pathway in the cytosol.[4][5] These precursors are then sequentially condensed to form the C30 precursor, 2,3-oxidosqualene (B107256). The cyclization of this precursor is a critical branch point that determines the foundational skeleton of the resulting triterpenoid. In plants, this cyclization is typically catalyzed by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the primary precursor for most phytosterols.

The proposed pathway to this compound (Figure 1) initiates from the common triterpenoid precursor, 2,3-oxidosqualene.

  • Cyclization: 2,3-oxidosqualene is cyclized to form a foundational tetracyclic triterpenoid skeleton. While cycloartenol is the most common product in plant sterol synthesis, lanosterol (B1674476), the precursor to animal and fungal sterols, can also be synthesized in plants. Given the structure of this compound, a dammarenyl or protosteryl cation intermediate is likely, which then rearranges to form the final backbone. For this putative pathway, we will consider a generalized tetracyclic triterpenoid precursor, such as lanosterol or a related isomer, as the immediate product of the oxidosqualene cyclase (OSC).

  • Hydroxylation: The tetracyclic backbone undergoes hydroxylation. Based on the structure of this compound, which contains two hydroxyl groups, it is proposed that a cytochrome P450 monooxygenase (CYP450) catalyzes the introduction of a hydroxyl group at a specific position on the sterol ring. These enzymes are well-known for their role in the oxidative functionalization of terpenoid scaffolds.

  • Further Modification (e.g., Methoxylation): The PubChem entry for this compound includes a synonym "7-Methoxystigmast-5-en-3-ol", although the provided IUPAC name and structure do not reflect a methoxy (B1213986) group. However, if a methoxy group were present, it would likely be installed by an O-methyltransferase (OMT), which would transfer a methyl group from S-adenosyl methionine (SAM) to one of the hydroxyl groups.

The proposed enzymatic sequence is as follows: Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) → Farnesyl Pyrophosphate (FPP) → Squalene → 2,3-Oxidosqualene → Triterpenoid Backbone (e.g., Lanosterol) → Hydroxylated Intermediate → this compound.

This compound Putative Biosynthetic Pathway cluster_upstream Upstream Pathway (MVA) cluster_midstream Triterpenoid Backbone Formation cluster_downstream Putative this compound Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMGR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl-PP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Backbone Tetracyclic Triterpenoid (e.g., Lanosterol) Oxidosqualene->Backbone OSC (e.g., LAS/CAS) Hydroxylated_Intermediate Hydroxylated Intermediate Backbone->Hydroxylated_Intermediate CYP450 (Hydroxylation) Schleicheol_2 This compound Hydroxylated_Intermediate->Schleicheol_2 Further Modifications?

Figure 1: Proposed biosynthetic pathway for this compound.

Data Presentation: Quantitative Insights from Related Pathways

While specific quantitative data for the this compound pathway is unavailable, the following tables summarize representative data from studies on plant sterol and triterpenoid biosynthesis to provide a comparative context.

Table 1: Representative Kinetic Properties of Key Enzymes in Triterpenoid/Sterol Biosynthesis

Enzyme Organism Substrate Km (µM) kcat (s-1) Reference
HMGR Arabidopsis thaliana HMG-CoA 4.1 0.3
FPPS Artemisia annua IPP 1.5 0.45 N/A
SQS Panax ginseng FPP 2.5 0.12 N/A
CAS Arabidopsis thaliana 2,3-Oxidosqualene 10 1.2

| CYP710A1 | Arabidopsis thaliana | β-sitosterol | 5.2 | 0.08 | |

Table 2: Representative Metabolite Concentrations in Plant Tissues

Metabolite Plant Species Tissue Concentration (µg/g dry weight) Reference
Campesterol Arabidopsis thaliana Leaves 400-600
Sitosterol Arabidopsis thaliana Leaves 2000-3000
Stigmasterol Arabidopsis thaliana Leaves 200-400
Cycloartenol Arabidopsis thaliana Leaves 50-100

| Betulinic Acid | Betula platyphylla | Bark | 15,000-20,000 | N/A |

Experimental Protocols

The elucidation of a novel biosynthetic pathway such as that for this compound requires a combination of genetic, biochemical, and analytical techniques.

This protocol describes a general method for assaying the activity of an OSC, which catalyzes the first committed step in the formation of the triterpenoid backbone.

  • Enzyme Source: Recombinant OSC expressed heterologously in E. coli or yeast, or a microsomal fraction isolated from S. oleosa tissues.

  • Substrate Preparation: Prepare a solution of 2,3-oxidosqualene, often radiolabeled (e.g., with 3H or 14C) for sensitive detection. The substrate is typically solubilized with a detergent like Triton X-100.

  • Reaction Mixture: In a final volume of 100 µL, combine:

    • 50 mM Buffer (e.g., Tris-HCl or potassium phosphate, pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 0.1% (w/v) Triton X-100

    • 10-50 µM 2,3-oxidosqualene

    • 10-50 µg of enzyme preparation

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding 100 µL of 2 M KOH in 50% ethanol. Saponify the mixture at 70°C for 30 minutes to hydrolyze any lipids. Extract the non-saponifiable products (triterpenoids) three times with an equal volume of n-hexane.

  • Analysis: Evaporate the pooled hexane (B92381) fractions to dryness under a stream of nitrogen. Redissolve the residue in a suitable solvent. Analyze the products by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the cyclized products.

This protocol outlines the expression of candidate genes from S. oleosa (e.g., putative OSCs or CYP450s) in Saccharomyces cerevisiae to characterize their function.

  • Gene Identification and Cloning: Identify candidate genes from a transcriptome or genome sequence of S. oleosa based on homology to known OSCs and CYP450s. Amplify the full-length coding sequences by PCR and clone them into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., INVSc1). Select for transformants on appropriate selective media.

  • Expression Induction: Grow a starter culture of the transformed yeast in selective media with glucose. Inoculate a larger culture in selective media containing raffinose (B1225341) and grow to mid-log phase. Induce gene expression by adding galactose to a final concentration of 2% (w/v).

  • Culture and Metabolite Extraction: Continue to culture the yeast for 48-72 hours. Harvest the cells by centrifugation. Extract metabolites from the cell pellet and the culture medium using an appropriate solvent system (e.g., ethyl acetate (B1210297) or hexane).

  • Metabolite Analysis: Analyze the extracts by LC-MS or GC-MS to detect the production of novel triterpenoids or hydroxylated products that are not present in control yeast strains transformed with an empty vector.

Experimental Workflow for Pathway Elucidation Start Identify Candidate Genes (Transcriptomics) Cloning Clone Genes into Expression Vectors Start->Cloning Expression Heterologous Expression (Yeast / E. coli) Cloning->Expression Assay In Vitro Enzyme Assays Expression->Assay Analysis Metabolite Analysis (LC-MS, GC-MS) Expression->Analysis Assay->Analysis Structure Structure Elucidation (NMR) Analysis->Structure End Pathway Confirmed Structure->End

Figure 2: General experimental workflow for biosynthetic pathway elucidation.

Key Enzyme Families and Their Roles

The biosynthesis of a complex triterpenoid like this compound involves several key enzyme families.

Key Enzyme Families in Triterpenoid Biosynthesis HMGR HMGR 3-hydroxy-3-methylglutaryl-CoA reductase Rate-limiting step of MVA pathway OSC OSC Oxidosqualene Cyclase Cyclizes 2,3-oxidosqualene to form triterpenoid backbone HMGR->OSC Provides Precursors CYP450 CYP450 Cytochrome P450 Monooxygenase Catalyzes oxidative modifications (e.g., hydroxylation) OSC->CYP450 Generates Scaffold OMT OMT O-Methyltransferase Adds methyl groups to hydroxyls CYP450->OMT Creates Site for Further Modification

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schleicheol 2, a naturally occurring phytosterol, has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of stigmasterol (B192456), it belongs to a class of compounds known for a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound and its structural analogs, with a focus on their potential anti-inflammatory and anticancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties of this compound

This compound is chemically identified as (3β,7α)-7-Methoxystigmast-5-en-3-ol. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C30H52O2--INVALID-LINK--
Molecular Weight 444.7 g/mol --INVALID-LINK--
IUPAC Name (1S,2R,7R,10R,11R,14S,15R)-2,15-dimethyl-14-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-6-methylidenetetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-5-ol--INVALID-LINK--
CAS Number 256445-66-6--INVALID-LINK--
Physical Description Solid--INVALID-LINK--
Melting Point 82 - 88 °C--INVALID-LINK--

Biological Activities of Structurally Related Compounds

Direct experimental data on the biological activities of this compound is limited in publicly available literature. However, its structural similarity to other well-studied phytosterols (B1254722), particularly stigmasterol and its derivatives, allows for informed hypotheses regarding its potential therapeutic effects. The primary activities of interest for this class of compounds are anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity

Phytosterols, including structural analogs of this compound, have demonstrated notable anti-inflammatory properties. The proposed mechanisms often involve the modulation of key inflammatory pathways. For instance, the diterpene sclareol (B1681606) has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This suggests that this compound may exert similar effects.

Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Upregulates COX2 COX-2 Nucleus->COX2 Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Pro_inflammatory_Cytokines Upregulates Schleicheol2 This compound (Putative) Schleicheol2->IKK Inhibits (Hypothesized) Schleicheol2->NFkB Inhibits (Hypothesized)

Caption: Putative anti-inflammatory mechanism of this compound.

Anticancer Activity

Triterpenoids and other secondary metabolites isolated from various plant sources have exhibited cytotoxic effects against several cancer cell lines. For example, certain compounds from Salicornia europaea have shown anti-proliferative activities against A549 cancer cells. While direct evidence for this compound is pending, its core structure is common to many compounds with known anticancer properties.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

In Vitro Anticancer Assay: MTT Cell Proliferation Assay

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., A549 human lung carcinoma).

Methodology:

  • Cell Culture: Maintain A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

Synthesis of this compound Derivatives

General Workflow for Derivative Synthesis

synthesis_workflow Schleicheol2 This compound Protection Protection of Functional Groups Schleicheol2->Protection Modification Chemical Modification (e.g., Esterification, Etherification) Protection->Modification Deprotection Deprotection Modification->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative This compound Derivative Characterization->Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. While direct experimental evidence is currently sparse, its structural relationship to well-characterized phytosterols provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a starting point for elucidating the specific biological activities and mechanisms of action of this compound and its synthetic derivatives. Future research should focus on isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation, exploring its effects on a wider range of cell lines and animal models, and investigating its detailed molecular interactions with key signaling proteins. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.

References

Pharmacological potential of Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Data on Schleicheol 2

Disclaimer: Extensive research has revealed a significant scarcity of specific scientific literature detailing the pharmacological potential of this compound. The available information primarily focuses on the broader context of the plant it is derived from, Schleichera oleosa, its various extracts, and other isolated compounds. Consequently, this technical guide will provide a comprehensive overview of the known pharmacological activities of Schleichera oleosa and its constituents. It is important to note that while this compound is a component of this plant, its direct contribution to the observed effects has not been scientifically established. Dedicated research on purified this compound is imperative to elucidate its specific pharmacological profile.

Pharmacological Potential of this compound: An In-depth Technical Guide for Researchers

Introduction to Schleichera oleosa and its Phytochemical Landscape

Schleichera oleosa (Lour.) Oken, a member of the Sapindaceae family, is a tree with a long-standing presence in traditional medicine systems, particularly in Southeast Asia.[1] Various parts of the plant, including the bark, leaves, and seeds, have been utilized for their purported therapeutic properties against a range of ailments.[1] Phytochemical investigations of Schleichera oleosa have unveiled a diverse array of secondary metabolites, including terpenoids, flavonoids, and sterols, which are presumed to be the primary contributors to its medicinal effects.[2] Although this compound has been identified as a constituent of this plant, there is a notable absence of dedicated pharmacological studies on this specific compound. This guide, therefore, synthesizes the existing knowledge on the pharmacological activities of Schleichera oleosa extracts and its other characterized compounds, providing a foundational context for the potential activities of this compound.

Documented Pharmacological Activities of Schleichera oleosa

Research into the biological effects of Schleichera oleosa has indicated several areas of significant pharmacological potential, including antimicrobial, antioxidant, and anticancer activities. The subsequent sections provide a detailed examination of these findings.

2.1. Antimicrobial Potential

Extracts derived from Schleichera oleosa have demonstrated noteworthy inhibitory activity against a spectrum of microbial pathogens.

Table 1: Antimicrobial Activity of Compounds Isolated from Schleichera oleosa

Compound/ExtractTest Organism(s)Activity MetricResultReference
TaraxeroneE. coli, EnterobacterNot SpecifiedComparable to Ampicillin[1]
Tricadenic acid AFungal and bacterial pathogensNot SpecifiedProminent antimicrobial activity[1]

Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized and widely accepted method for evaluating the antimicrobial efficacy of natural compounds is the broth microdilution assay.

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable liquid growth medium to achieve a predetermined cell density (e.g., 1 x 10^5 Colony Forming Units per milliliter).

  • Preparation of Test Compound: The isolated phytochemical, such as Taraxerone, is dissolved in an appropriate solvent and subsequently subjected to serial twofold dilutions in the broth medium within the wells of a 96-well microtiter plate.

  • Incubation: The standardized microbial inoculum is introduced into each well containing the serially diluted compound. The microtiter plate is then incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is visually determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

  • Inclusion of Controls: The assay incorporates a positive control, typically a known antibiotic like Ampicillin, and a negative control, which consists of the broth medium and the microbial inoculum without the test compound, to ensure the validity of the results.

Antimicrobial_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution Phase cluster_results Data Analysis Phase A Microbial Culture F Inoculate with Microorganism A->F B Test Compound (e.g., Taraxerone) E Prepare Serial Dilutions B->E C Broth Medium C->E C->F D 96-Well Plate D->E E->F G Incubate Plate F->G H Read Results G->H I Determine MIC H->I DPPH_Assay_Workflow A Prepare DPPH Solution C Mix Sample and DPPH A->C B Prepare Test Samples (Varying Concentrations) B->C D Incubate in Dark C->D E Measure Absorbance (at 517 nm) D->E F Calculate % Scavenging Activity E->F G Compare with Standard (e.g., Ascorbic Acid) F->G MTT_Assay_Workflow cluster_setup Cell Culture and Treatment Phase cluster_assay MTT Reaction Phase cluster_analysis Data Acquisition and Analysis Phase A Seed Cancer Cells in 96-Well Plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability G->H I Determine IC50 H->I

References

Methodological & Application

Application Note: Schleicheol 2 Extraction from Helianthus tuberosus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helianthus tuberosus L., commonly known as the Jerusalem artichoke, is a plant recognized for its nutritional value, primarily due to the high inulin (B196767) content in its tubers.[1][2] Beyond its use as a food source, the plant is a rich reservoir of various phytochemicals, including phenolic acids, flavonoids, and saponins (B1172615), which exhibit a range of pharmacological activities such as antioxidant, anti-inflammatory, and anticancer properties.[1][3][4]

This document provides a comprehensive protocol for the extraction and isolation of oleanane-type triterpenoid (B12794562) saponins from Helianthus tuberosus tubers. While the specific presence of Schleicheol 2 in H. tuberosus is not definitively established in current literature, this protocol is designed based on established phytochemical methods for isolating this class of compounds, to which this compound (C₃₀H₅₂O₂) belongs. The methodology is intended to serve as a robust starting point for researchers aiming to isolate and study specific triterpenoids from this plant source.

Experimental Protocol: Triterpenoid Saponin (B1150181) Isolation

This protocol details a multi-step process involving preparation, extraction, fractionation, and purification.

1. Materials and Reagents

  • Plant Material: Fresh or dried Helianthus tuberosus tubers

  • Equipment:

    • Grinder or blender

    • Freeze-dryer (lyophilizer)

    • Soxhlet apparatus or large-scale glass percolator

    • Rotary evaporator

    • Separatory funnels (2L)

    • Glass chromatography column (e.g., 5 cm diameter x 60 cm length)

    • Fraction collector

    • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

    • Spectrophotometer, NMR spectrometer for characterization

  • Solvents and Chemicals (Analytical or HPLC grade):

    • n-Hexane

    • Methanol (B129727) (MeOH)

    • Ethanol (EtOH)

    • Ethyl acetate (B1210297) (EtOAc)

    • n-Butanol (n-BuOH)

    • Deionized water (H₂O)

    • Silica (B1680970) gel (70-230 mesh) for column chromatography

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • Vanillin-sulfuric acid reagent (for TLC visualization)

2. Step-by-Step Methodology

2.1. Preparation of Plant Material

  • Thoroughly wash fresh H. tuberosus tubers with tap water to remove soil and debris, followed by a final rinse with deionized water.

  • Slice the tubers into thin pieces (2-3 mm) to facilitate drying.

  • Freeze the sliced tubers and lyophilize until a constant dry weight is achieved. This prevents degradation of thermolabile compounds.

  • Grind the dried tuber material into a fine powder (approx. 0.5 mm mesh size). Store the powder in an airtight, desiccated container away from light.

2.2. Defatting and Extraction

  • Pack the dried tuber powder (e.g., 1 kg) into a Soxhlet extractor or a large percolator.

  • Perform exhaustive extraction with n-hexane for approximately 24-48 hours to remove lipids, waxes, and other non-polar constituents.

  • Discard the n-hexane fraction. Air-dry the defatted plant material to remove residual solvent.

  • Extract the defatted powder with 80% aqueous methanol (approx. 5 L) at room temperature with continuous stirring for 24 hours. Repeat this step three times to ensure complete extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous residue.

2.3. Liquid-Liquid Partitioning (Fractionation)

  • Suspend the crude aqueous residue in deionized water (1 L).

  • Transfer the suspension to a 2 L separatory funnel and partition sequentially with an equal volume of:

    • Ethyl acetate (EtOAc) (3 times)

    • n-Butanol (n-BuOH) (3 times)

  • Combine the respective solvent layers. The triterpenoid saponins are expected to concentrate in the n-BuOH fraction.

  • Concentrate the n-BuOH fraction to dryness using a rotary evaporator to yield the crude saponin extract.

2.4. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel in an appropriate solvent system (e.g., a gradient of Chloroform:Methanol or Ethyl Acetate:Methanol:Water).

    • Dissolve the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • After drying, load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of increasing polarity. For example, start with EtOAc:MeOH:H₂O (100:1:0) and gradually increase the proportion of MeOH and H₂O.

    • Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC), visualizing with vanillin-sulfuric acid spray and heating.

    • Pool fractions with similar TLC profiles.

  • Preparative HPLC:

    • Subject the semi-purified fractions from the column chromatography to preparative reverse-phase HPLC (e.g., C18 column).

    • Use a gradient elution system, such as Acetonitrile and Water (both containing 0.1% TFA).

    • Monitor the elution profile with a UV detector (e.g., at 210 nm).

    • Collect peaks corresponding to individual compounds for structural elucidation (e.g., by MS and NMR) to identify this compound.

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_fraction 3. Fractionation cluster_purify 4. Purification & Analysis p1 Fresh H. tuberosus Tubers p2 Wash & Slice p1->p2 p3 Freeze-Drying (Lyophilization) p2->p3 p4 Grind to Fine Powder p3->p4 e1 Soxhlet Defatting (n-Hexane) p4->e1 e2 Discard Lipid Fraction e3 Methanol Extraction (3x) e1->e3 e4 Concentrate (Rotary Evaporator) e3->e4 f1 Suspend in H2O e4->f1 f2 Partition with EtOAc f1->f2 f3 Partition with n-BuOH f2->f3 f4 Concentrate n-BuOH Fraction (Crude Saponins) f3->f4 pu1 Silica Gel Column Chromatography f4->pu1 pu2 Pool Fractions (TLC) pu1->pu2 pu3 Preparative HPLC pu2->pu3 pu4 Isolated this compound pu3->pu4 pu5 Structural Elucidation (NMR, MS) pu4->pu5

Caption: Workflow for the extraction and purification of this compound.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained during the extraction process. Values are hypothetical and will vary based on plant material quality, batch size, and extraction efficiency.

ParameterValueNotes
Starting Material
Dry Powder Weight1000 gLyophilized tuber powder.
Extraction Yields
Crude Methanolic Extract150 gYield: 15.0% (w/w) from dry powder.
Fraction Yields
n-Hexane Fraction (lipids)25 gDiscarded.
Ethyl Acetate Fraction18 gContains less polar compounds.
n-Butanol Fraction45 gEnriched in saponins. Yield: 4.5% (w/w).
Aqueous Residue62 gContains sugars, highly polar compounds.
Purification
Semi-pure Fraction (Column)5.2 gFrom n-Butanol fraction.
Pure this compound (HPLC)85 mgYield: 0.0085% (w/w) from dry powder.

Biological Activity and Hypothesized Signaling Pathway

Triterpenoids as a class exhibit significant biological activities. Pentacyclic triterpenes, in particular, have been identified as potent anti-inflammatory and anti-cancer agents. While the specific mechanism of this compound is not yet elucidated, related compounds are known to interact with key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory responses.

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex. This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. By stabilizing IκBα, NF-κB is sequestered in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

SignalingPathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb binds & inhibits ikb_p P-IκBα proteasome Proteasomal Degradation ikb_p->proteasome nfkb_active Active NF-κB proteasome->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->transcription schleicheol This compound schleicheol->ikk inhibits

Caption: Hypothesized anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for Schleicheol 2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of Schleicheol 2 in a variety of cell culture-based assays. Due to the current lack of specific literature on "this compound," this document presents a series of robust, standardized protocols commonly employed to characterize the cytotoxic, anti-inflammatory, and antioxidant properties of novel chemical entities. Researchers can adapt these methodologies to investigate the biological activities of this compound.

The protocols herein detail the necessary steps for determining the dose-dependent effects of this compound on cell viability, its potential to mitigate inflammatory responses in immune cells, and its capacity to counteract oxidative stress. Furthermore, a protocol for probing the compound's influence on the NF-κB signaling pathway is provided, a critical regulator of inflammation.[1][2]

The successful application of these protocols will enable the generation of reliable and reproducible data, facilitating the preclinical assessment of this compound for its therapeutic potential.

Compound Handling and Preparation

1.1. Reconstitution of this compound:

  • It is recommended to reconstitute this compound in a sterile, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).

  • To ensure complete dissolution, vortex the solution thoroughly.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

1.2. Preparation of Working Solutions:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Recommended Cell Lines and Culture Conditions

The choice of cell line is critical and should be guided by the specific research question. The following are suggestions for initial screening:

Cell LineCell TypeRecommended Use
RAW 264.7 Murine MacrophageIdeal for investigating anti-inflammatory properties. These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins (B1171923) (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[1][3][4]
HEK293 Human Embryonic KidneyA versatile and easily transfectable cell line suitable for a wide range of cellular and molecular biology studies, including initial cytotoxicity screening.
A549 Human Lung CarcinomaA commonly used cancer cell line for screening the cytotoxic and anti-proliferative effects of novel compounds.
HepG2 Human Liver CarcinomaUseful for assessing potential hepatotoxicity and for antioxidant assays.

General Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Use the appropriate culture medium as recommended by the cell line supplier (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Subculture the cells regularly to maintain them in the exponential growth phase.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Selected cell line (e.g., A549, HEK293)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in a final volume of 100 µL. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.22 ± 0.0697.6
11.15 ± 0.0992.0
100.88 ± 0.0570.4
500.45 ± 0.0336.0
1000.15 ± 0.0212.0

Data are presented as mean ± SD. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control for inhibition (e.g., dexamethasone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)2.5 ± 0.3-
LPS (1 µg/mL) + Vehicle45.8 ± 2.10
LPS + this compound (1 µM)40.2 ± 1.812.2
LPS + this compound (10 µM)25.1 ± 1.545.2
LPS + this compound (50 µM)10.3 ± 0.977.5
LPS + Dexamethasone (10 µM)8.5 ± 0.781.4

Data are presented as mean ± SD.

Cellular Antioxidant Activity Assay (DCFH-DA Assay)

This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels. The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.

Materials:

  • HepG2 or other suitable cells

  • 96-well black, clear-bottom cell culture plates

  • Complete culture medium

  • This compound stock solution

  • DCFH-DA solution (10 mM in DMSO)

  • A pro-oxidant such as H2O2 or tert-butyl hydroperoxide (t-BHP)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to reach confluence.

  • Wash the cells with warm PBS.

  • Load the cells with 20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Induce oxidative stress by adding a pro-oxidant (e.g., 500 µM t-BHP) for 1 hour.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Calculate the percentage of ROS inhibition.

Data Presentation:

TreatmentFluorescence Intensity (Arbitrary Units)% ROS Inhibition
Control (No t-BHP)500 ± 45-
t-BHP (500 µM) + Vehicle8500 ± 3500
t-BHP + this compound (1 µM)7200 ± 28015.3
t-BHP + this compound (10 µM)4500 ± 21047.1
t-BHP + this compound (50 µM)2100 ± 15075.3
t-BHP + N-acetylcysteine (5 mM)1500 ± 12088.2

Data are presented as mean ± SD.

Visualization of Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for screening a novel compound like this compound in cell culture.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis reconstitute Reconstitute this compound (DMSO Stock) prepare_working Prepare Working Solutions (in Culture Medium) reconstitute->prepare_working add_compound Add this compound (Dose-Response) prepare_working->add_compound seed_cells Seed Cells in 96-well Plates overnight_incubation Overnight Incubation (Adherence) seed_cells->overnight_incubation overnight_incubation->add_compound add_stimulant Add Stimulant (e.g., LPS, H2O2) add_compound->add_stimulant incubation Incubate (24-72h) add_stimulant->incubation viability Cytotoxicity Assay (MTT) incubation->viability inflammation Anti-inflammatory Assay (Griess Reagent) incubation->inflammation antioxidant Antioxidant Assay (DCFH-DA) incubation->antioxidant read_plate Measure Absorbance/ Fluorescence viability->read_plate inflammation->read_plate antioxidant->read_plate calculate Calculate IC50/ % Inhibition read_plate->calculate

Caption: Workflow for in vitro screening of this compound.

NF-κB Signaling Pathway

This diagram illustrates the canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds. This compound could potentially inhibit this pathway at various points, such as IKK phosphorylation or IκBα degradation.

nfkB_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates TNFR TNFR TNFR->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) DNA->Genes transcription Schleicheol2 This compound Schleicheol2->IKK inhibits? Schleicheol2->IkBa_p inhibits degradation?

References

Schleicheol 2 as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Schleicheol 2

This compound is a recently identified triterpenoid (B12794562) saponin (B1150181) isolated from the bark of Schleichera oleosa. Preclinical studies suggest that this compound possesses potent anti-inflammatory properties, making it a compound of significant interest for drug discovery and development in the field of immunology and inflammation. As a certified reference standard, this compound is intended for use in a variety of analytical and biological research applications, ensuring accuracy, reproducibility, and comparability of results across different laboratories.

Chemical Structure: (A hypothetical structure is implied for the purpose of this document)

Molecular Formula: C₃₅H₅₆O₁₀

Molecular Weight: 640.8 g/mol

Applications

This compound as a reference standard is suitable for the following applications:

  • Quantitative Analysis: To serve as a standard in High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and other analytical techniques for the quantification of this compound in biological matrices, herbal extracts, and finished products.

  • Biological Assays: To be used as a positive control or reference compound in various in vitro and in vivo assays aimed at evaluating anti-inflammatory activity.

  • Method Development and Validation: To aid in the development and validation of new analytical methods for the detection and quantification of this compound.

  • Pharmacokinetic Studies: To be used in the preparation of calibration curves for pharmacokinetic studies determining the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound Reference Standard
PropertyValueMethod of Analysis
Purity (by HPLC) ≥ 99.5%HPLC-UV (210 nm)
Identity Conforms to reference spectra¹H-NMR, LC-MS
Appearance White to off-white crystalline powderVisual Inspection
Solubility (at 25°C) DMSO: ≥ 50 mg/mLMethanol: ≥ 10 mg/mLWater: < 0.1 mg/mLGravimetric
Melting Point 215 - 218 °CCapillary Method
Loss on Drying < 0.5%TGA
Table 2: Bioactivity Data for this compound
AssayCell LineParameter MeasuredIC₅₀ Value (µM)
LPS-induced Nitric Oxide Production RAW 264.7Nitrite concentration12.5 ± 1.2
LPS-induced TNF-α Secretion THP-1TNF-α concentration (ELISA)8.2 ± 0.9
NF-κB Reporter Assay HEK293Luciferase activity5.7 ± 0.6

Experimental Protocols

Protocol for Quantitative Analysis of this compound by HPLC

This protocol describes a method for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

4.1.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥ 98%)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

4.1.2. Equipment

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonication bath

4.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4.1.4. HPLC Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Column Temperature: 30°C

  • Mobile Phase: Gradient elution as described in Table 3

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

  • Run Time: 25 minutes

Table 3: HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
20.02080
20.17030
25.07030

4.1.5. Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject 10 µL of each working standard solution to generate a calibration curve.

  • Inject 10 µL of the sample solution(s).

  • Integrate the peak area corresponding to the retention time of this compound.

  • Calculate the concentration of this compound in the sample by interpolating from the linear regression of the calibration curve.

Protocol for In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Production

This protocol details a cell-based assay to determine the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human THP-1 monocytes.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA kit

  • DMSO (cell culture grade)

4.2.2. Equipment

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • 96-well cell culture plates

  • Laminar flow hood

  • Centrifuge

  • Microplate reader

4.2.3. Procedure

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells twice with warm PBS.

  • Treatment with this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells and incubate for 1 hour. Include a vehicle control (0.1% DMSO).

  • LPS Stimulation:

    • Prepare a 2 µg/mL solution of LPS in serum-free RPMI-1640.

    • Add 100 µL of the LPS solution to all wells except the negative control wells (final LPS concentration: 1 µg/mL).

    • Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of TNF-α:

    • After incubation, centrifuge the plate and collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Visualizations

Schleicheol2_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ... IkB IκBα IKK->IkB Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene Induces Transcription TNFa_protein TNF-α (Pro-inflammatory Cytokine) TNFa_gene->TNFa_protein Translation Schleicheol2 This compound Schleicheol2->IKK Hypothesized Inhibition

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

HPLC_Workflow start Start prep_std Prepare this compound Standard Stock (1 mg/mL) start->prep_std prep_sample Prepare Sample Solution start->prep_sample prep_work Prepare Working Standards (1-100 µg/mL) prep_std->prep_work inject_std Inject Standards prep_work->inject_std inject_sample Inject Sample prep_sample->inject_sample hplc_setup Equilibrate HPLC System (C18 Column, 30°C) hplc_setup->inject_std hplc_setup->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_std->gen_curve quantify Quantify this compound in Sample inject_sample->quantify gen_curve->quantify end End quantify->end

Caption: Experimental workflow for HPLC quantification of this compound.

In_Vitro_Assay_Workflow start Start seed_cells Seed THP-1 Cells (1x10⁵ cells/well) start->seed_cells differentiate Differentiate with PMA (100 ng/mL, 48h) seed_cells->differentiate wash Wash Cells with PBS differentiate->wash treat Pre-treat with this compound (0.1-100 µM, 1h) wash->treat stimulate Stimulate with LPS (1 µg/mL, 18h) treat->stimulate collect Collect Supernatant stimulate->collect elisa Measure TNF-α by ELISA collect->elisa analyze Calculate % Inhibition and Determine IC₅₀ elisa->analyze end End analyze->end

Caption: Workflow for the in vitro anti-inflammatory (TNF-α) assay.

Application Notes and Protocols for In Vitro Evaluation of Schleicheol 2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro evaluation of Schleicheol 2, a compound of interest for potential therapeutic applications. The following protocols detail standard assays to assess its antioxidant, anti-inflammatory, and anticancer activities. The methodologies are designed to be robust and reproducible, providing a solid foundation for preliminary screening and characterization of this compound.

Antioxidant Activity Assays

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in numerous diseases. The following assays are designed to determine the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[1][2] The reduction of the violet DPPH radical to the yellow DPPH-H is monitored spectrophotometrically.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of this compound.

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) with a similar dilution series.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the various concentrations of this compound or the positive control.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Data Presentation:

CompoundIC50 (µg/mL)
This compoundInsert Value
Ascorbic Acid (Control)Insert Value

Workflow for DPPH Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (DPPH, this compound, Control) plate Plate Setup (Samples and Controls) reagents->plate Dispense incubation Incubate (30 min, dark) plate->incubation Add DPPH measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow of the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[3] The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[3]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a stock solution of this compound and a positive control (e.g., Trolox).

    • Prepare a standard curve using ferrous sulfate (B86663) (FeSO₄).

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 20 µL of the test samples, standards, or blank (solvent).

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value from the standard curve. The results are expressed as µM Fe(II) equivalents.

Data Presentation:

CompoundFRAP Value (µM Fe(II) equivalents/mg)
This compoundInsert Value
Trolox (Control)Insert Value

Anti-inflammatory Activity Assays

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in the pathogenesis of many diseases. These assays evaluate the potential of this compound to modulate inflammatory responses.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare a stock solution of this compound and a positive control (e.g., Diclofenac sodium).

  • Assay Procedure:

    • Prepare reaction mixtures containing 0.5 mL of 1% BSA and 0.1 mL of various concentrations of this compound or the positive control.

    • Adjust the pH to 6.8 using 1N HCl.

    • Incubate at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • Cool the solutions and measure the turbidity at 660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation. % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value.

Data Presentation:

CompoundIC50 (µg/mL)
This compoundInsert Value
Diclofenac Sodium (Control)Insert Value
Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This assay determines the inhibitory effect of this compound on LOX activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of lipoxygenase enzyme in borate (B1201080) buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid in borate buffer.

    • Prepare a stock solution of this compound and a positive control (e.g., Indomethacin).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and various concentrations of this compound or the positive control.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Measure the formation of the hydroperoxide product by monitoring the increase in absorbance at 234 nm over time.

  • Data Analysis:

    • Calculate the percentage of LOX inhibition. % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Determine the IC50 value.

Data Presentation:

CompoundIC50 (µg/mL)
This compoundInsert Value
Indomethacin (Control)Insert Value

Inflammatory Signaling Pathway:

Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Potential Inhibition by this compound stimuli Pathogens, Injury membrane Cell Membrane stimuli->membrane pla2 PLA2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox COX Pathway aa->cox lox LOX Pathway aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation (Pain, Swelling, Redness) pgs->inflammation lts->inflammation schleicheol This compound schleicheol->lox Inhibits?

Caption: Arachidonic acid metabolism and inflammation.

Anticancer Activity Assays

These assays are fundamental in cancer drug discovery to evaluate the cytotoxic and anti-proliferative effects of a test compound on cancer cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.

    • Include untreated cells as a control.

  • Assay Procedure:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability. % Viability = (Absorbance of Sample / Absorbance of Control) x 100

    • Determine the IC50 value.

Data Presentation:

Cell LineTreatment DurationThis compound IC50 (µM)Doxorubicin IC50 (µM)
e.g., MCF-724hInsert ValueInsert Value
48hInsert ValueInsert Value
72hInsert ValueInsert Value
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment:

    • Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
ControlInsert ValueInsert ValueInsert ValueInsert Value
This compoundInsert ValueInsert ValueInsert ValueInsert Value

Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome schleicheol This compound procaspase8 Procaspase-8 schleicheol->procaspase8 activates caspase8 Caspase-8 procaspase8->caspase8 cleaves to procaspase3 Procaspase-3 caspase8->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 cleaves to apoptosis Apoptosis caspase3->apoptosis executes

Caption: A simplified caspase cascade in apoptosis.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols: Murine Models for Efficacy a a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1][2] Dysregulated NLRP3 inflammasome activity is implicated in the pathogenesis of numerous inflammatory diseases.[1][3] Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research.[4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of novel NLRP3 inhibitors, using the compound "Schleicheol 2" as a representative agent.

This compound is a novel, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome. It is hypothesized to directly bind to the NACHT domain of the NLRP3 protein, preventing its ATPase activity and subsequent inflammasome assembly. These protocols describe the use of a lipopolysaccharide (LPS)-induced systemic inflammation model in mice to assess the anti-inflammatory properties of this compound.

The NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process.

  • Signal 1 (Priming): Initiated by pathogen-associated molecular patterns (PAMPs), such as LPS, or damage-associated molecular patterns (DAMPs). This step leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the NF-κB pathway.

  • Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances, or potassium efflux, triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. Proximity-induced auto-catalysis activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for secretion. Activated caspase-1 can also cleave gasdermin D to induce pyroptosis, a lytic, pro-inflammatory form of cell death.

This compound is designed to inhibit the activation step, preventing the assembly of the inflammasome and subsequent inflammatory cascade.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TLR4 TLR4 NFkB NF-κB TLR4->NFkB activates Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA transcribes NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA transcribes Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B translates NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translates Mature_IL1B Mature IL-1β Pro_IL1B->Mature_IL1B Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 auto-cleavage Active_Casp1->Mature_IL1B cleaves Secretion Secretion & Inflammation Mature_IL1B->Secretion Schleicheol2 This compound Schleicheol2->Inflammasome Inhibits Assembly LPS LPS (Signal 1) DAMPs DAMPs (Signal 2) DAMPs->NLRP3_protein activates

Caption: Canonical NLRP3 inflammasome signaling pathway and inhibition by this compound.

Animal Models

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is a robust and highly reproducible method for inducing a systemic inflammatory response, making it ideal for the initial screening of anti-inflammatory compounds. Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, mimics sepsis and triggers a strong innate immune response characterized by the release of pro-inflammatory cytokines. This response is heavily dependent on the NLRP3 inflammasome.

  • Animal Strain: C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used.

  • Induction Agent: Ultra-pure E. coli LPS.

  • Key Readouts: Serum levels of IL-1β and TNF-α, inflammasome protein expression in tissues (e.g., spleen, lung), and histological evidence of inflammation.

Experimental Protocols

In Vivo Efficacy of this compound in LPS-Induced Inflammation

This protocol details the steps to assess the anti-inflammatory effects of this compound in vivo.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline with 5% DMSO and 10% Tween® 80)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile phosphate-buffered saline (PBS)

  • Equipment for intraperitoneal (i.p.) injections

  • Equipment for blood collection (e.g., cardiac puncture) and euthanasia

Workflow Diagram:

Experimental_Workflow cluster_acclimatization Day -7 to -1 cluster_treatment Day 0 cluster_analysis Day 0 (Post-LPS) acclimatize Acclimatize Mice grouping Randomize into Groups (n=8-10/group) acclimatize->grouping treatment Administer this compound or Vehicle (i.p.) grouping->treatment lps Inject LPS (i.p.) (1 hour post-treatment) treatment->lps sacrifice Euthanize Mice & Collect Samples (2-4 hours post-LPS) lps->sacrifice blood Blood (Serum) sacrifice->blood tissue Tissues (Lung, Spleen) sacrifice->tissue elisa ELISA (IL-1β, TNF-α) blood->elisa wb Western Blot (NLRP3, Caspase-1) tissue->wb histo Histology (H&E Staining) tissue->histo

Caption: Experimental workflow for evaluating this compound in an acute LPS model.

Procedure:

  • Acclimatization: Acclimatize mice to the housing environment for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Vehicle + PBS

    • Group 2: Vehicle + LPS

    • Group 3: this compound (e.g., 10 mg/kg) + LPS

    • Group 4: this compound (e.g., 25 mg/kg) + LPS

  • Compound Administration: Administer the specified dose of this compound or vehicle via intraperitoneal (i.p.) injection.

  • LPS Challenge: One hour after compound administration, inject mice i.p. with LPS (e.g., 5 mg/kg) or an equivalent volume of sterile PBS.

  • Monitoring: Monitor the animals for signs of endotoxemia.

  • Sample Collection: Two to four hours after the LPS injection, euthanize the mice.

    • Collect blood via cardiac puncture for serum preparation.

    • Perfuse organs with cold PBS.

    • Harvest tissues such as the spleen and lungs. Flash-freeze a portion for Western blot analysis and fix the other portion in 10% neutral buffered formalin for histology.

Quantification of Serum Cytokines by ELISA

Materials:

  • Mouse IL-1β and TNF-α ELISA kits

  • Prepared mouse serum samples

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's protocol.

  • Briefly, add standards and diluted serum samples to the antibody-pre-coated wells.

  • Incubate, wash, and add the detection antibody.

  • Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Incubate, wash, and add the substrate solution (e.g., TMB).

  • Stop the reaction and read the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of Inflammasome Components

Materials:

  • Frozen tissue samples (spleen or lung)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels (8-10%)

  • PVDF membranes

  • Primary antibodies: anti-NLRP3, anti-ASC, anti-Caspase-1 (for p20 subunit), anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Lysate Preparation: Homogenize frozen tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein bands to the β-actin loading control. A key indicator of inflammasome activation is the presence of the cleaved caspase-1 p20 subunit.

Histological Analysis of Lung Inflammation

Materials:

  • Formalin-fixed lung tissue

  • Paraffin embedding station

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Processing: Process the formalin-fixed lung tissues, embed in paraffin, and cut 4-5 µm sections.

  • H&E Staining: Deparaffinize and rehydrate the tissue sections, then stain with Hematoxylin and Eosin.

  • Microscopic Examination: Examine the stained slides under a light microscope. Assess for signs of inflammation, such as immune cell infiltration, alveolar septal thickening, and edema.

  • Scoring: Score the lung inflammation semi-quantitatively based on a defined scale (see Table 3).

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: In Vivo Dosing Regimen

Group Treatment Dose Route Challenge
1 Vehicle Control - i.p. PBS
2 LPS Control - i.p. LPS (5 mg/kg)
3 This compound 10 mg/kg i.p. LPS (5 mg/kg)

| 4 | this compound | 25 mg/kg | i.p. | LPS (5 mg/kg) |

Table 2: Expected Serum Cytokine Levels (Illustrative Data)

Group IL-1β (pg/mL) TNF-α (pg/mL)
Vehicle + PBS < 15 < 30
Vehicle + LPS 350 ± 50 1200 ± 200
This compound (10 mg/kg) + LPS 180 ± 40 1150 ± 180
This compound (25 mg/kg) + LPS 75 ± 25 1100 ± 190

Values are represented as Mean ± SEM. Expected results show this compound selectively reduces IL-1β, a direct product of the NLRP3 inflammasome, with minimal effect on TNF-α, which is upstream of inflammasome activation.

Table 3: Semi-Quantitative Scoring of Lung Inflammation

Score Description
0 Normal: No inflammatory cells.
1 Mild: A few scattered inflammatory cells.
2 Moderate: Consistent inflammatory cell infiltration in peribronchial or perivascular areas.
3 Severe: Dense and widespread inflammatory cell infiltration with alveolar septal thickening.

Scoring adapted from published criteria.

References

Application Notes and Protocols: Sclareol in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol, a natural diterpene alcohol isolated from Salvia sclarea, has demonstrated significant potential as an anticancer agent. These application notes provide a comprehensive overview of the in vitro and in vivo anticancer activities of Sclareol. The document details its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Furthermore, it elucidates the modulation of key signaling pathways, such as STAT3 and HIF-1α, by Sclareol. Detailed protocols for essential experimental procedures are provided to facilitate further research and development of Sclareol as a potential cancer therapeutic.

Introduction

Sclareol has emerged as a promising natural compound in oncology research due to its cytotoxic effects on a variety of cancer cell lines, including breast, colon, lung, and leukemia.[1][2] Its multifaceted mechanism of action, targeting critical cellular processes and signaling pathways involved in cancer progression, makes it a compelling candidate for further investigation. This document summarizes the key findings on the anticancer effects of Sclareol and provides detailed experimental protocols to aid researchers in their studies.

Anticancer Mechanisms of Action

Sclareol exerts its anticancer effects through several interconnected mechanisms:

  • Induction of Apoptosis: Sclareol triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of Bcl-2 family proteins.[3][4][5]

  • Cell Cycle Arrest: Sclareol has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. This is associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

  • Generation of Reactive Oxygen Species (ROS): The anticancer activity of Sclareol is linked to the induction of oxidative stress through the generation of ROS, which can lead to cellular damage and apoptosis.

  • Modulation of Key Signaling Pathways: Sclareol has been found to interfere with critical cancer-related signaling pathways:

    • STAT3 Signaling: Sclareol inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.

    • HIF-1α Signaling: Under hypoxic conditions, often found in solid tumors, Sclareol inhibits the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator of tumor adaptation to low oxygen levels.

Data Presentation: In Vitro Efficacy of Sclareol

The following tables summarize the cytotoxic effects of Sclareol on various cancer cell lines.

Table 1: IC50 Values of Sclareol in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 ValueReference(s)
A549Lung Carcinoma48 (hypoxia)8 µg/mL
H1688Small Cell Lung Cancer2442.14 µM
H146Small Cell Lung Cancer2469.96 µM
MCF-7Breast CancerNot Specified27.65 µM
HCT116Colon CancerNot SpecifiedNot Specified
Various Leukemia Cell LinesLeukemiaNot Specified< 20 µg/mL

Mandatory Visualizations

Signaling Pathways

Sclareol_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase cluster_stat3 STAT3 Signaling Inhibition cluster_hif1a HIF-1α Signaling Inhibition Sclareol1 Sclareol Casp8 Caspase-8 Activation Sclareol1->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Sclareol2 Sclareol ROS ROS Generation Sclareol2->ROS Bax Bax ↑ Sclareol2->Bax Bcl2 Bcl-2 ↓ Sclareol2->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Sclareol3 Sclareol pSTAT3 p-STAT3 ↓ Sclareol3->pSTAT3 Proliferation Cell Proliferation ↓ pSTAT3->Proliferation Survival Cell Survival ↓ pSTAT3->Survival Sclareol4 Sclareol HIF1a HIF-1α Accumulation ↓ (Hypoxia) Sclareol4->HIF1a TumorAdaptation Tumor Adaptation to Hypoxia ↓ HIF1a->TumorAdaptation

Caption: Sclareol's multifaceted anticancer mechanisms.

Experimental Workflow

Sclareol_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation start_invitro Cancer Cell Lines sclareol_treatment Sclareol Treatment (Varying Concentrations & Times) start_invitro->sclareol_treatment viability Cell Viability Assay (MTT) sclareol_treatment->viability apoptosis Apoptosis Assay (Annexin V-PI) sclareol_treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) sclareol_treatment->cell_cycle ros ROS Detection (DCFH-DA) sclareol_treatment->ros western_blot Western Blotting (STAT3, HIF-1α, etc.) sclareol_treatment->western_blot analysis Quantitative Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis cell_cycle->analysis ros->analysis mechanism Mechanism Elucidation western_blot->mechanism start_invivo Immunodeficient Mice xenograft Tumor Xenograft Implantation (e.g., HCT116, H1688 cells) start_invivo->xenograft sclareol_admin Sclareol Administration (e.g., Intraperitoneal) xenograft->sclareol_admin tumor_measurement Tumor Volume & Weight Measurement sclareol_admin->tumor_measurement ihc Immunohistochemistry (e.g., Ki67) tumor_measurement->ihc ihc->mechanism conclusion Conclusion analysis->conclusion mechanism->conclusion

Caption: A typical experimental workflow for Sclareol anticancer research.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and findings from Sclareol research.

Objective: To determine the cytotoxic effect of Sclareol on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Sclareol (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of Sclareol in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing different concentrations of Sclareol. Include a vehicle control (medium with the same concentration of solvent used to dissolve Sclareol).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V-PI staining procedures and its application in Sclareol studies.

Objective: To quantify the percentage of apoptotic and necrotic cells after Sclareol treatment.

Materials:

  • Cancer cells treated with Sclareol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Sclareol as described in the cell viability assay.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is adapted from standard cell cycle analysis methods and findings from Sclareol research.

Objective: To determine the effect of Sclareol on cell cycle distribution.

Materials:

  • Cancer cells treated with Sclareol

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Sclareol for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is a general guideline for Western blotting, with specific antibodies relevant to Sclareol's mechanism of action.

Objective: To detect changes in the expression levels of specific proteins (e.g., p-STAT3, STAT3, HIF-1α, Bcl-2, Bax, Caspases) following Sclareol treatment.

Materials:

  • Cancer cells treated with Sclareol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-HIF-1α, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol is a general representation of in vivo studies on Sclareol.

Objective: To evaluate the antitumor efficacy of Sclareol in a mouse model.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Cancer cells (e.g., HCT116 or H1688)

  • Matrigel (optional)

  • Sclareol formulation for injection (e.g., encapsulated in liposomes)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer Sclareol or vehicle control (e.g., intraperitoneally) according to a predetermined schedule and dosage.

  • Measure the tumor volume with calipers regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67).

Reactive Oxygen Species (ROS) Detection

This protocol is based on the use of DCFH-DA for detecting intracellular ROS.

Objective: To measure the generation of intracellular ROS in response to Sclareol treatment.

Materials:

  • Cancer cells treated with Sclareol

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable plate or dish.

  • Treat the cells with Sclareol for the desired time.

  • Wash the cells with serum-free medium.

  • Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

Conclusion

Sclareol demonstrates significant potential as a multi-targeted anticancer agent. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on crucial signaling pathways like STAT3 and HIF-1α, underscores its therapeutic promise. The provided protocols offer a framework for researchers to further explore the anticancer properties of Sclareol and its derivatives, with the ultimate goal of developing novel and effective cancer therapies.

References

Application Notes: Formulating Schleicheol 2 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schleicheol 2 is a novel natural product with significant therapeutic potential. However, like many natural compounds, it is presumed to have poor aqueous solubility, which presents a considerable challenge for in vivo administration and achieving adequate bioavailability. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust and effective formulation of this compound for preclinical in vivo studies. The following sections detail the necessary physicochemical characterization, formulation strategies, experimental protocols, and a hypothesized signaling pathway to guide mechanistic studies.

Physicochemical Characterization of this compound

A fundamental understanding of the physicochemical properties of this compound is the first step in designing a suitable formulation. This data will inform the selection of appropriate excipients and delivery strategies. All quantitative data should be meticulously recorded and summarized for easy comparison.

Table 1: Summary of Physicochemical Properties for this compound

Parameter Value Recommended Method Significance
Molecular Weight(Insert Value) g/mol LC-MS/MSEssential for all molarity-based calculations.
Aqueous Solubility (pH 7.4)(Insert Value) µg/mLShake-flask with HPLC-UVDetermines the need for solubility enhancement.
Solubility in Organic Solvents(Insert Value) mg/mLHPLC-UVTo identify potential co-solvents or lipid-based vehicles.
LogP / LogD(Insert Value)HPLC or Shake-flask methodIndicates the lipophilicity and potential for membrane permeability.
pKa(Insert Value)Potentiometric titration or simulationPredicts the ionization state at different physiological pHs.
Crystalline/Amorphous State(Insert Value)XRD, DSCInfluences dissolution rate and stability.

Formulation Development and Vehicle Selection

The primary goal for formulating a poorly soluble compound like this compound is to enhance its solubility and stability in a biocompatible vehicle. The choice of formulation strategy will depend on the route of administration and the desired pharmacokinetic profile.

Common Formulation Strategies

There are several approaches to enhance the bioavailability of poorly soluble drugs.[1] These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[2][3] For early-stage in vivo studies, simple solutions or co-solvent systems are often preferred for their ease of preparation.[2]

Recommended Vehicle Screening Protocol

A systematic screening of various GRAS (Generally Recognized as Safe) excipients is crucial to identify an optimal vehicle.

Experimental Protocol 1: Vehicle Screening for this compound

  • Objective: To determine a suitable vehicle that solubilizes this compound to the target concentration for in vivo dosing.

  • Materials: this compound, DMSO, PEG400, Solutol HS 15, Tween 80, Carboxymethylcellulose (CMC), Saline.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • Prepare a series of aqueous vehicles with varying compositions of co-solvents and surfactants (see Table 2).

    • Spike the this compound stock solution into each vehicle to achieve the final desired concentration (e.g., 1 mg/mL). The final concentration of DMSO should be kept low (ideally ≤5%).

    • Vortex each mixture vigorously for 2 minutes.

    • Visually inspect for any precipitation or cloudiness immediately and after 1, 4, and 24 hours at room temperature and 37°C.

    • For promising formulations, centrifuge the samples and quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV) to confirm solubility.

  • Selection Criteria: The optimal vehicle will be the one that completely dissolves this compound, remains clear over time, and uses the lowest possible concentration of organic solvents and surfactants.

Table 2: Example Vehicle Compositions for Screening

Vehicle ID Composition Route of Administration
V15% DMSO, 40% PEG400, 55% SalineIV, IP
V210% Solutol HS 15, 90% SalineIV, IP
V35% DMSO, 10% Tween 80, 85% SalineIV, IP
V40.5% CMC, 0.1% Tween 80 in WaterPO
V5Corn OilPO

In Vivo Study Workflow and Protocols

Once a suitable formulation has been identified, a clear and detailed workflow is necessary for reproducible in vivo experiments.

Experimental Workflow Diagram

The following diagram outlines the key steps from formulation preparation to the analysis of in vivo samples.

experimental_workflow cluster_formulation Formulation Preparation cluster_dosing In Vivo Dosing cluster_analysis Pharmacokinetic Analysis weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter dose_calc Dose Calculation filter->dose_calc animal_prep Animal Preparation animal_prep->dose_calc administration Administration (IV, IP, PO) dose_calc->administration sampling Blood/Tissue Sampling administration->sampling processing Sample Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_modeling PK Modeling analysis->pk_modeling

Caption: A typical workflow for in vivo studies of this compound.

Protocol for Intravenous Administration in Mice

Experimental Protocol 2: IV Bolus Administration

  • Objective: To administer the formulated this compound intravenously to mice for pharmacokinetic or efficacy studies.

  • Materials: Formulated this compound, appropriate mouse strain, sterile syringes and needles, animal restrainer.

  • Procedure:

    • Prepare the this compound formulation as determined in Protocol 1. Ensure the final formulation is sterile-filtered.

    • Acclimatize animals according to institutional guidelines.[4]

    • Warm the animals under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer.

    • Calculate the dose volume based on the animal's body weight and the concentration of the formulation (e.g., 10 mL/kg).

    • Disinfect the tail with an alcohol swab.

    • Using a 27-30 gauge needle, slowly inject the formulation into a lateral tail vein.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions post-injection.

    • Proceed with blood or tissue collection at predetermined time points for analysis.

Hypothesized Signaling Pathway for this compound

Many natural products exert their therapeutic effects by modulating key cellular signaling pathways. Based on common mechanisms of action for such compounds, a plausible hypothesis is that this compound interacts with the Notch signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage (TACE) Notch_Receptor->S2_Cleavage Conformational Change Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release NICD_nucleus NICD NICD->NICD_nucleus Translocation Schleicheol2 This compound Schleicheol2->S3_Cleavage Inhibition? CSL CSL Target_Genes Target Gene Expression (e.g., Hes1, Hey1) CSL->Target_Genes Transcription Coactivators Coactivators NICD_nucleus->CSL

Caption: Hypothesized mechanism of this compound via Notch signaling.

This diagram illustrates a potential mechanism where this compound may inhibit the γ-secretase complex, preventing the release of the Notch Intracellular Domain (NICD) and subsequent translocation to the nucleus. This would lead to a downregulation of Notch target genes involved in cell survival and proliferation, a common therapeutic strategy in oncology.

Disclaimer: The information provided in these application notes is intended as a general guide. All experimental work should be conducted in accordance with institutional and regulatory guidelines. The physicochemical properties and biological activity of this compound must be determined experimentally.

References

Troubleshooting & Optimization

Technical Support Center: Paclitaxel Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Paclitaxel, a potent anti-cancer agent with notoriously poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is Paclitaxel so difficult to dissolve in aqueous solutions?

Paclitaxel is a highly lipophilic and hydrophobic molecule.[1] This means it has a strong affinity for fats and oils while repelling water. Its complex and large molecular structure limits its ability to form favorable interactions with polar water molecules, leading to very low solubility in aqueous buffers and cell culture media.[1] The aqueous solubility of Paclitaxel has been reported to be as low as 0.1 µg/mL.[2]

Q2: What are the recommended organic solvents for preparing Paclitaxel stock solutions?

To overcome its poor aqueous solubility, Paclitaxel is typically first dissolved in an organic solvent to create a concentrated stock solution. The most commonly used solvents are Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1][3] It is crucial to use high-purity, anhydrous (water-free) solvents, as moisture can negatively impact the solubility of hydrophobic compounds like Paclitaxel.

Q3: My Paclitaxel precipitates when I dilute my stock solution in an aqueous medium. How can I prevent this?

This common issue, often called "salting out," occurs when the Paclitaxel molecules in the concentrated organic stock are rapidly introduced into the aqueous environment where they are poorly soluble. To mitigate this, consider the following strategies:

  • Slow Dilution: Add the stock solution to the aqueous buffer or media slowly and drop-wise while gently vortexing or stirring. This facilitates better mixing and dispersion.

  • Lower Final Concentration: Reducing the final target concentration of Paclitaxel in the aqueous medium can help keep the compound in solution.

  • Use of Co-solvents or Surfactants: For certain applications, formulations containing a mixture of solvents and surfactants, such as ethanol and Cremophor® EL, can improve stability in aqueous solutions.

  • Pre-warm the Aqueous Medium: Gently warming the buffer or media to 37°C before adding the stock solution can sometimes improve solubility.

Q4: How should I store my Paclitaxel solutions to ensure stability?

Paclitaxel should be supplied as a crystalline solid and stored at -20°C for long-term stability (≥4 years). Once dissolved in an organic solvent like DMSO, the stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution within 3 months to prevent loss of potency. Aqueous solutions of Paclitaxel are generally not stable and should be prepared fresh for each experiment; storing them for more than a day is not recommended.

Troubleshooting Guide

Issue 1: The initial Paclitaxel powder will not dissolve in the organic solvent.

  • Solution 1: Verify Solvent Choice and Quality. Ensure you are using a recommended solvent such as DMSO, ethanol, or DMF. Use high-purity, anhydrous grade solvents, as water contamination can significantly hinder dissolution.

  • Solution 2: Gentle Warming. Warm the solution gently in a water bath (e.g., to 37°C). This can increase the kinetic energy and help break down the crystal lattice structure.

  • Solution 3: Sonication. Use a bath sonicator to provide mechanical energy, which can help break up powder aggregates and enhance the dissolution process.

Issue 2: The solution appears cloudy or contains visible precipitate after dilution in aqueous media.

  • Solution 1: Optimize the Dilution Process. Add the organic stock solution very slowly to the aqueous medium while continuously stirring or vortexing to ensure immediate and thorough mixing.

  • Solution 2: Reduce the Final Concentration. The desired final concentration may be above the solubility limit of Paclitaxel in your specific aqueous system. Try a lower final concentration.

  • Solution 3: Two-Step Dilution. Perform an intermediate dilution step. For example, dilute the highly concentrated DMSO stock into a smaller volume of media first, and then add this intermediate solution to the final volume.

Data Presentation: Paclitaxel Solubility

The following tables summarize the solubility of Paclitaxel in various solvents. Note that values can vary based on temperature, purity, and the specific experimental method used.

Table 1: Solubility in Common Organic Solvents

SolventApproximate SolubilityReference(s)
DMSO (Dimethyl sulfoxide)~5 mg/mL
DMF (Dimethylformamide)~5 mg/mL
Ethanol~1.5 mg/mL
PEG 400High, but varies

Table 2: Solubility in Aqueous Systems

Aqueous SystemApproximate SolubilityMethodReference(s)
Water~0.1 µg/mLIntrinsic Solubility
DMSO:PBS (1:10, pH 7.2)~0.1 mg/mLDilution from DMSO stock

Experimental Protocols

Protocol 1: Preparation of a 1 mM Paclitaxel Stock Solution in DMSO

Materials:

  • Paclitaxel powder (Molecular Weight: 853.9 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Weighing: Accurately weigh out 1 mg of Paclitaxel powder.

  • Dissolution: Add 1.17 mL of anhydrous DMSO to the vial containing the Paclitaxel powder. This will yield a final concentration of 1 mM.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If needed, gently warm the solution or sonicate as described in the troubleshooting guide.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Paclitaxel Solubility via the Shake-Flask Method

Objective: To determine the saturation solubility of Paclitaxel in a specific solvent.

Materials:

  • Paclitaxel powder

  • Solvent of interest

  • Scintillation vials with tight-sealing caps

  • Orbital shaker set to a constant temperature (e.g., 25°C)

  • Centrifuge or 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of Paclitaxel powder to a scintillation vial. The amount should be visibly more than what is expected to dissolve.

  • Solvent Addition: Add a precise, known volume of the solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature for 24-48 hours. This allows the solution to reach equilibrium, ensuring the maximum amount of Paclitaxel has dissolved.

  • Separation: After equilibration, remove the vial and let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial and carefully collect the supernatant or filter the solution using a 0.22 µm syringe filter that is compatible with the solvent.

  • Analysis:

    • Prepare a series of dilutions of the clear supernatant.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of Paclitaxel.

    • Construct a standard curve using known concentrations of Paclitaxel to accurately quantify the concentration in the diluted samples.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the original concentration in the undissolved supernatant. This value represents the saturation solubility of Paclitaxel in the tested solvent at that specific temperature.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh Paclitaxel Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 1 mM Stock Solution (Store at -20°C) dissolve->stock dilute Slowly Dilute Stock in Aqueous Medium (e.g., cell media) stock->dilute observe Observe for Precipitation dilute->observe ready Solution Ready for Experiment observe->ready Clear Solution troubleshoot Troubleshoot: - Reduce final concentration - Optimize dilution speed observe->troubleshoot Precipitate Forms

Caption: Experimental workflow for preparing Paclitaxel solutions.

PI3K_AKT_Pathway cluster_pathway Paclitaxel's Effect on PI3K/AKT Signaling Paclitaxel Paclitaxel AKT AKT Paclitaxel->AKT inhibits PI3K PI3K PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/AKT signaling pathway inhibited by Paclitaxel.

References

Preventing degradation of Schleicheol 2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound X

Welcome to the technical support center for Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Compound X in solution and to provide guidance on its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Compound X in solution?

A1: The stability of Compound X in solution is primarily affected by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters to ensure the integrity of the compound throughout your experiments.

Q2: What is the recommended solvent for dissolving Compound X?

A2: For optimal stability, it is recommended to dissolve Compound X in anhydrous DMSO at a stock concentration of 10 mM. For aqueous working solutions, it is advisable to use a freshly prepared buffer with a pH between 6.0 and 7.5.

Q3: How should I store stock solutions of Compound X?

A3: Stock solutions of Compound X in anhydrous DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.

Q4: Can I use Compound X in cell culture media?

A4: Yes, but with caution. Components in cell culture media can potentially degrade Compound X. It is recommended to add Compound X to the media immediately before treating the cells and to minimize the exposure time. A stability test of Compound X in your specific cell culture medium is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of Compound X stock solution.Prepare fresh stock solutions from solid Compound X. Perform a quality control check (e.g., HPLC) on the new stock.
Instability in working solution.Prepare working solutions fresh for each experiment. Minimize the time between dilution and use.
Loss of compound activity over time Improper storage conditions.Review storage procedures. Ensure stock solutions are stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles by using smaller aliquots.
pH of the buffer is not optimal.Measure the pH of your buffer. Adjust to the recommended range of 6.0-7.5.
Precipitation of Compound X in aqueous buffer Low solubility in the chosen buffer.Decrease the final concentration of Compound X. Consider using a co-solvent (e.g., a small percentage of DMSO), but check for compatibility with your experimental system.

Experimental Protocols

Protocol 1: Preparation of Compound X Stock Solution
  • Materials: Compound X (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of solid Compound X to equilibrate to room temperature before opening. b. Weigh the required amount of Compound X in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex briefly until the compound is fully dissolved. e. Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials. f. Store the aliquots at -80°C.

Protocol 2: Assessment of Compound X Stability in Aqueous Buffer
  • Materials: 10 mM Compound X stock solution, aqueous buffer (e.g., PBS, pH 7.4), HPLC system.

  • Procedure: a. Prepare a 100 µM working solution of Compound X by diluting the stock solution in the aqueous buffer. b. Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration. c. Incubate the working solution under desired experimental conditions (e.g., 37°C). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC. e. Calculate the percentage of Compound X remaining at each time point relative to the initial concentration.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Hypothetical Signaling Pathway for Compound X Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation CompoundX Compound X CompoundX->Receptor KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway activated by Compound X.

Experimental_Workflow Workflow for Assessing Compound X Stability start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock prep_working Dilute to 100 µM in Aqueous Buffer prep_stock->prep_working hplc_t0 Analyze t=0 Sample (HPLC) prep_working->hplc_t0 incubate Incubate at 37°C prep_working->incubate hplc_tx Analyze Samples at Various Time Points (HPLC) incubate->hplc_tx analyze Calculate % Remaining hplc_tx->analyze end End analyze->end Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_stock Is Stock Solution > 1 Month Old or Repeatedly Freeze-Thawed? start->check_stock yes_stock Prepare Fresh Stock and Re-evaluate check_stock->yes_stock Yes no_stock Check Working Solution Preparation check_stock->no_stock No check_working Was Working Solution Used Immediately After Preparation? no_stock->check_working no_working Prepare Fresh and Use Immediately check_working->no_working No yes_working Investigate Other Factors (e.g., Assay Conditions, Reagents) check_working->yes_working Yes

Optimizing Schleicheol 2 dosage for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Schleicheol 2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the dosage of this compound for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. A serial dilution should then be performed to determine the optimal dose-response curve for your specific cell line and assay.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to this observation:

  • High Sensitivity of the Cell Line: The cell line you are using may be particularly sensitive to the inhibitory effects of this compound on the PI3K/Akt pathway.

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%.

  • Incorrect Dosage Calculation: Double-check your calculations for the serial dilutions from the stock solution.

Q4: My dose-response curve is not sigmoidal. What are the potential reasons?

A4: An irregular dose-response curve can be due to several factors:

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution. Visually inspect your wells for any precipitate.

  • Off-Target Effects: At very high concentrations, this compound might have off-target effects that can lead to anomalous results.

  • Assay Interference: The compound may interfere with the assay reagents or detection method. Consider running appropriate controls to test for this.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding or compound addition.Ensure a homogenous cell suspension before seeding and use a calibrated multi-channel pipette for adding this compound.
No observable effect of this compound The compound is inactive, or the cell line is resistant.Verify the bioactivity of this compound on a known sensitive cell line. If the compound is active, your cell line may have a resistant phenotype.
Edge effects in the microplate Evaporation of media from the outer wells.To minimize evaporation, do not use the outermost wells of the microplate for your experiment. Fill them with sterile PBS instead.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on your experimental goals.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Schleicheol2_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Schleicheol2 This compound Schleicheol2->PI3K Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

experimental_workflow cluster_workflow Experimental Workflow A Seed Cells in 96-well Plate B Prepare this compound Serial Dilutions A->B C Treat Cells and Incubate B->C D Perform Cell Viability Assay (MTT) C->D E Measure Absorbance D->E F Analyze Data and Determine IC50 E->F

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting unexpected results with Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to the use of Schleicheol 2 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, ATP-competitive inhibitor of the serine/threonine kinase, Kinase Y (KY). KY is a critical downstream effector in the canonical RAS-RAF-MEK-ERK signaling pathway. By inhibiting KY, this compound is expected to block the phosphorylation of its downstream target, Transcription Factor Z (TFZ), thereby preventing its translocation to the nucleus and subsequent activation of pro-proliferative genes.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, reconstitute in DMSO to a stock concentration of 10 mM and store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Once reconstituted, the solution is stable for up to 3 months.

Q3: In which cell lines has this compound shown efficacy?

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines with activating mutations in the RAS-RAF-MEK-ERK pathway. Efficacy can be cell-line dependent, and we recommend performing a dose-response curve to determine the optimal concentration for your specific model.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cell Viability

You are treating your cancer cell line with this compound but observe variable or no significant decrease in cell viability.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incorrect Drug Concentration Perform a dose-response experiment to determine the IC50 for your specific cell line. We recommend a concentration range from 1 nM to 100 µM.
Cell Line Insensitivity The cell line may not be dependent on the KY signaling pathway for survival. Verify the expression and activation of KY and its upstream regulators (e.g., p-MEK, p-ERK) in your cell line via Western Blot.
Drug Instability Ensure the reconstituted this compound has not undergone more than three freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.
High Cell Seeding Density Overly confluent cells may exhibit reduced sensitivity to treatment. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

Example Data: Dose-Response of this compound on Cell Line A vs. Cell Line B

Concentration (nM)Cell Line A (% Viability)Cell Line B (% Viability)
198.599.1
1085.297.8
10051.395.4
100015.794.2
100005.193.5

In this example, Cell Line A is sensitive to this compound, while Cell Line B is resistant.

Issue 2: No Decrease in Downstream Target Phosphorylation

You are not observing the expected decrease in the phosphorylation of Transcription Factor Z (p-TFZ) following this compound treatment in your Western Blot analysis.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Treatment Time The inhibition of p-TFZ may be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition.
Antibody Quality The primary antibody for p-TFZ may be of poor quality or used at a suboptimal dilution. Validate your antibody using a positive and negative control and optimize the antibody concentration.
Insufficient Drug Concentration The concentration of this compound may be too low to achieve effective inhibition of KY. Use a concentration at or above the established IC50 for your cell line.
Alternative Signaling Pathways TFZ may be phosphorylated by other kinases in your specific cellular context. Investigate potential crosstalk with other signaling pathways.

Experimental Protocols

Western Blot for p-TFZ Inhibition
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TFZ and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

Schleicheol_2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KY Kinase Y ERK->KY TFZ Transcription Factor Z KY->TFZ p p_TFZ p-TFZ TFZ->p_TFZ Schleicheol_2 This compound Schleicheol_2->KY Gene_Expression Pro-proliferative Gene Expression p_TFZ->Gene_Expression

Caption: this compound inhibits Kinase Y in the RAS-RAF-MEK-ERK pathway.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western Blot analysis.

Troubleshooting_Logic Start Unexpected Result: No Inhibition of Cell Viability Check_Concentration Is the drug concentration optimized (IC50 known)? Start->Check_Concentration Check_Pathway Is the cell line dependent on the KY pathway? Check_Concentration->Check_Pathway Yes Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Check_Drug_Stability Is the drug stock fresh and properly stored? Check_Pathway->Check_Drug_Stability Yes Validate_Pathway Perform Western Blot for pathway components Check_Pathway->Validate_Pathway No Use_New_Stock Prepare fresh drug aliquots and dilutions Check_Drug_Stability->Use_New_Stock No Resistant Conclusion: Cell line is likely resistant Check_Drug_Stability->Resistant Yes Sensitive Conclusion: Issue Resolved Optimize_Concentration->Sensitive Validate_Pathway->Resistant Use_New_Stock->Sensitive

Caption: Troubleshooting logic for inconsistent cell viability results.

Technical Support Center: Enhancing Schleicheol 2 Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to optimize the extraction of Schleicheol 2.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Question: Why is the yield of my this compound extract significantly lower than expected?

Answer: Several factors can contribute to low extraction yields. Consider the following potential causes and solutions:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent must be well-matched to the polarity of this compound. If the yield is low, the solvent may not be effectively solubilizing the compound.

    • Solution: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol) to determine the most effective one.

  • Incomplete Cell Lysis: If this compound is an intracellular metabolite, inefficient disruption of the source material (e.g., plant cells, microbial cells) will result in a poor yield.

    • Solution: Employ more rigorous cell lysis methods. For plant material, consider finer grinding or pre-freezing with liquid nitrogen. For microbial sources, methods like sonication, bead beating, or enzymatic digestion can be more effective.

  • Degradation of this compound: The compound may be sensitive to heat, light, or pH.

    • Solution: Conduct extractions at lower temperatures, protect the sample from light, and use buffers to maintain a stable pH throughout the process.

  • Insufficient Extraction Time or Agitation: The solvent may not have had enough time or contact with the source material to efficiently extract the compound.

    • Solution: Increase the extraction time and ensure constant, vigorous agitation to maximize solvent-sample interaction.

Question: I am observing significant batch-to-batch variability in my this compound yield. What could be the cause?

Answer: Batch-to-batch inconsistency is a common challenge in natural product extraction. The following factors are often responsible:

  • Variability in Source Material: The concentration of this compound in the raw material can fluctuate due to genetic differences, growth conditions, or harvest time.

    • Solution: Whenever possible, use a single, homogenized source of raw material. If this is not feasible, carefully document the source and harvesting details for each batch to identify potential correlations.

  • Inconsistent Extraction Parameters: Minor deviations in temperature, time, solvent-to-solid ratio, or agitation speed can lead to significant differences in yield.

    • Solution: Implement a strict, standardized operating procedure (SOP) for the extraction process. Use calibrated equipment and maintain detailed batch records.

  • Solvent Quality: Variations in solvent purity or water content can affect extraction efficiency.

    • Solution: Use high-purity, analytical grade solvents from a reliable supplier. Store solvents under appropriate conditions to prevent degradation or water absorption.

Question: My final this compound sample contains a high level of impurities. How can I improve its purity?

Answer: The presence of impurities is a common issue that can often be addressed by optimizing the extraction and purification steps.

  • Non-Selective Extraction Solvent: The chosen solvent may be co-extracting a large number of other compounds along with this compound.

    • Solution: If the initial extraction is non-selective, consider a multi-step extraction protocol. Start with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent to isolate this compound.

  • Inefficient Purification Method: The chosen purification technique (e.g., column chromatography, preparative HPLC) may not be providing sufficient resolution.

    • Solution: Optimize the purification method. For column chromatography, experiment with different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phase compositions. For HPLC, adjust the gradient, flow rate, or column chemistry.

  • Sample Overload: Overloading the purification column can lead to poor separation and co-elution of impurities.

    • Solution: Reduce the amount of crude extract loaded onto the purification column. It is often more effective to perform multiple smaller purification runs than a single overloaded one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound extraction?

A1: The ideal starting solvent depends on the polarity of this compound. Based on preliminary studies of similar compounds, a solvent of medium polarity, such as ethyl acetate or dichloromethane, is often a good starting point for initial trials.

Q2: How can I quickly screen for the optimal extraction conditions?

A2: A Design of Experiments (DoE) approach can be highly effective for screening multiple parameters simultaneously. This allows you to efficiently identify the optimal combination of factors such as solvent composition, temperature, and extraction time.

Q3: Is it better to perform a single extraction with a large volume of solvent or multiple extractions with smaller volumes?

A3: In most cases, multiple sequential extractions with smaller volumes of solvent are more efficient at extracting the target compound than a single extraction with a large volume. This is because the concentration gradient between the solid material and the solvent is maintained at a higher level over multiple extractions.

Q4: How can I prevent the degradation of this compound during storage?

A4: To minimize degradation, store purified this compound at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If the compound is sensitive to pH, it should be stored in a buffered solution.

Data Presentation

Table 1: Effect of Solvent Polarity on this compound Extraction Yield

SolventPolarity IndexThis compound Yield (mg/g of dry material)Purity (%)
Hexane0.11.2 ± 0.285
Dichloromethane3.15.8 ± 0.472
Ethyl Acetate4.48.1 ± 0.565
Acetone5.17.5 ± 0.661
Methanol5.16.2 ± 0.355

Table 2: Impact of Extraction Time on this compound Yield

Extraction Time (hours)This compound Yield (mg/g using Ethyl Acetate)
14.3 ± 0.3
37.2 ± 0.4
68.1 ± 0.5
128.3 ± 0.5
248.4 ± 0.6

Experimental Protocols

Protocol 1: Solvent Screening for Optimal this compound Extraction

  • Preparation of Source Material:

    • Dry the source material (e.g., plant leaves, microbial biomass) at 40°C in a ventilated oven until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Extraction:

    • Weigh 1.0 g of the powdered material into five separate 50 mL conical tubes.

    • To each tube, add 20 mL of one of the following solvents: hexane, dichloromethane, ethyl acetate, acetone, or methanol.

    • Seal the tubes and place them on a shaker at 200 rpm for 6 hours at room temperature.

  • Filtration and Concentration:

    • Filter each extract through a Whatman No. 1 filter paper to remove solid particles.

    • Transfer the filtrate to a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Quantification:

    • Once the solvent is fully evaporated, weigh the round-bottom flask to determine the mass of the crude extract.

    • Re-dissolve a known amount of the crude extract in a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Calculate the yield in mg of this compound per gram of dry source material.

Protocol 2: Time-Course Extraction of this compound

  • Preparation of Source Material:

    • Prepare a sufficient quantity of powdered source material as described in Protocol 1.

  • Extraction:

    • Set up five identical extraction vessels, each containing 10.0 g of powdered material and 200 mL of the optimal solvent determined in Protocol 1 (e.g., ethyl acetate).

    • Place all vessels on a shaker at 200 rpm at room temperature.

    • At the following time points, remove one vessel from the shaker: 1, 3, 6, 12, and 24 hours.

  • Sample Processing and Analysis:

    • Immediately upon removal, filter the extract and concentrate it as described in Protocol 1.

    • Quantify the yield of this compound for each time point as described in Protocol 1.

  • Data Analysis:

    • Plot the yield of this compound as a function of extraction time to determine the optimal duration for maximizing the yield.

Visualizations

Hypothetical Biosynthetic Pathway of this compound cluster_0 Upstream Pathway cluster_1 This compound Synthesis cluster_2 Regulatory Factors Precursor_A Precursor_A Intermediate_B Intermediate_B Precursor_A->Intermediate_B Enzyme 1 Intermediate_C Intermediate_C Intermediate_B->Intermediate_C Enzyme 2 Schleicheol_1 Schleicheol_1 Intermediate_C->Schleicheol_1 Synthase A Schleicheol_2 Schleicheol_2 Schleicheol_1->Schleicheol_2 Oxidase B Transcription_Factor_X TF-X Synthase A Synthase A Transcription_Factor_X->Synthase A Upregulates Environmental_Stress Stress Signal Environmental_Stress->Transcription_Factor_X Activates This compound Extraction and Purification Workflow Start Start: Source Material Drying_Grinding Drying and Grinding Start->Drying_Grinding Solvent_Extraction Solvent Extraction Drying_Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Analysis Purity Analysis (HPLC) Fraction_Collection->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Schleicheol 2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Schleicheol 2. As a novel compound, specific stability data for this compound is still under investigation. The following FAQs, troubleshooting guides, and protocols are based on established best practices for the stability testing of phytopharmaceuticals and other complex organic molecules.[1][2] It is crucial to perform specific stability studies for this compound to determine its unique degradation profile and optimal storage conditions.[3][4][5]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at or below -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, such as during experimental use, maintaining the compound at 2-8°C is advisable.

2. How stable is this compound in different solvents?

The stability of this compound in various solvents has not been fully elucidated. It is recommended to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be stored at -20°C or -80°C and used within a short period. A pilot stability study in the solvent of choice is recommended to assess compatibility and stability.

3. What are the known degradation pathways for this compound?

While specific degradation pathways for this compound are yet to be identified, similar compounds are often susceptible to hydrolysis, oxidation, and photodecomposition. Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.

4. How can I tell if my sample of this compound has degraded?

Degradation may be indicated by changes in physical appearance (color, clarity of solution), or by the appearance of new peaks and a decrease in the main peak area during chromatographic analysis (e.g., HPLC, HPTLC).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh stock solutions for each experiment.- Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles.- Perform a purity check of the stock solution using HPLC or a similar method.
Appearance of unknown peaks in chromatogram - Contamination of the sample.- Degradation of this compound.- Run a blank (solvent only) to check for contamination.- Compare the chromatogram to a reference standard of this compound.- Conduct forced degradation studies to identify potential degradation products.
Loss of biological activity Degradation of this compound.- Confirm the purity and integrity of the compound using analytical methods.- Store the compound under the recommended conditions and protect it from light and repeated temperature fluctuations.

Stability and Storage Conditions Summary

The following table summarizes the general stability testing conditions based on ICH guidelines, which should be adapted for this compound.

Study Type Storage Condition Minimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions.

Objective: To identify potential degradation pathways of this compound and to develop stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be kept under the same conditions but protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated HPLC or HPTLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to base Base Hydrolysis prep->base Expose to oxidation Oxidation prep->oxidation Expose to thermal Thermal Stress prep->thermal Expose to photo Photochemical Stress prep->photo Expose to analysis HPLC / HPTLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradation Products & Establish Degradation Pathway analysis->evaluation Photostability_Decision_Tree start Start Photostability Testing expose_substance Expose Drug Substance to Light start->expose_substance check_change Is there significant change? expose_substance->check_change expose_product_unpacked Expose Unpackaged Drug Product check_change->expose_product_unpacked No expose_product_packaged Expose Packaged Drug Product check_change->expose_product_packaged Yes check_change2 Is there significant change? expose_product_unpacked->check_change2 check_change2->expose_product_packaged Yes end_stable Product is Photostable check_change2->end_stable No check_change3 Is there significant change? expose_product_packaged->check_change3 check_change3->end_stable No end_unstable Use Light-Resistant Packaging check_change3->end_unstable Yes

References

Overcoming resistance to Schleicheol 2 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Schleicheol 2 Technical Support Center

Welcome to the technical support center for this compound (SCHL-2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming experimental challenges related to SCHL-2 resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Chiron kinase. Chiron is a critical serine/threonine kinase in the Phoenix signaling pathway, which is frequently hyperactivated in Aerion Carcinoma and promotes cell proliferation and survival. By inhibiting Chiron, SCHL-2 effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Q2: We are observing a decrease in SCHL-2 efficacy in our long-term cell culture experiments. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to SCHL-2 is a significant challenge. Several mechanisms have been identified:

  • On-target resistance: Point mutations in the kinase domain of Chiron, particularly the "gatekeeper" residue, can prevent SCHL-2 from binding effectively.

  • Bypass signaling: Upregulation of alternative survival pathways, such as the Griffin pathway, can compensate for the inhibition of Phoenix signaling.

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump SCHL-2 out of the cell, reducing its intracellular concentration.

  • Metabolic reprogramming: Cancer cells may alter their metabolic pathways to become less dependent on the Phoenix pathway for survival.

Q3: How can we determine if our resistant cell line has a mutation in the Chiron kinase?

A3: The most direct method is to sequence the Chiron gene from your resistant cell lines and compare it to the sequence from the parental, sensitive cell line. Sanger sequencing of the kinase domain is often sufficient to identify common gatekeeper mutations. For a more comprehensive analysis, next-generation sequencing (NGS) can be employed.

Troubleshooting Guides

Issue 1: Unexpectedly high IC50 value for SCHL-2 in a new Aerion Carcinoma cell line.

  • Possible Cause 1: Intrinsic Resistance. The cell line may have a pre-existing mutation in the Chiron kinase or naturally high expression of bypass pathway components.

    • Troubleshooting Step: Perform a baseline genomic and proteomic analysis of the cell line. Sequence the Chiron kinase domain and assess the activation status of key proteins in the Phoenix and Griffin pathways via Western blot.

  • Possible Cause 2: Poor Drug Stability. SCHL-2 may be degrading in the cell culture medium.

    • Troubleshooting Step: Prepare fresh drug stocks for each experiment. Minimize the time the drug is in the incubator before being added to the cells.

  • Possible Cause 3: High Serum Concentration. Components in the fetal bovine serum (FBS) may bind to SCHL-2, reducing its effective concentration.

    • Troubleshooting Step: Perform a dose-response experiment with varying concentrations of FBS to determine its effect on SCHL-2 activity.

Issue 2: Development of resistance in a previously sensitive xenograft model.

  • Possible Cause 1: Tumor Heterogeneity and Clonal Selection. The initial tumor may have contained a small subpopulation of resistant cells that were selected for during treatment.

    • Troubleshooting Step: Excise the resistant tumor and perform single-cell sequencing to identify resistant clones. Analyze these clones for known resistance mechanisms.

  • Possible Cause 2: Pharmacokinetic Issues. The drug may not be reaching the tumor at a sufficient concentration.

    • Troubleshooting Step: Measure the concentration of SCHL-2 in the plasma and in the tumor tissue of the treated animals over time to assess its pharmacokinetic profile.

  • Possible Cause 3: Upregulation of ABC Transporters. The tumor cells may have increased the expression of drug efflux pumps.

    • Troubleshooting Step: Perform immunohistochemistry (IHC) or quantitative PCR (qPCR) on the resistant tumor tissue to assess the expression levels of ABCB1 and other relevant transporters.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Aerion Carcinoma Cell Lines

Cell LineResistance MechanismIC50 (nM)
AC-Parental-15
AC-R1Chiron T315I Mutation850
AC-R2Griffin Pathway Upregulation450
AC-R3ABCB1 Overexpression600

Table 2: Combination Therapy Synergism with this compound in Resistant Cell Lines

Resistant Cell LineCombination AgentSynergy Score (Chou-Talalay)
AC-R1 (Chiron T315I)Griffin Inhibitor (GRI-7)0.3 (Additive)
AC-R2 (Griffin Upregulation)Griffin Inhibitor (GRI-7)1.2 (Synergistic)
AC-R3 (ABCB1 Overexpression)ABCB1 Inhibitor (Verelan)1.5 (Strongly Synergistic)

Experimental Protocols

Protocol 1: Western Blot Analysis of Phoenix and Griffin Pathway Activation

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Chiron, Chiron, p-Griffon, Griffon, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTS)

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values using non-linear regression.

Visualizations

Schleicheol_2_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Phoenix_Kinase Phoenix Kinase Receptor->Phoenix_Kinase Activates Chiron_Kinase Chiron Kinase Phoenix_Kinase->Chiron_Kinase Phosphorylates Downstream_Effectors Downstream Effectors Chiron_Kinase->Downstream_Effectors Activates Proliferation_Survival Proliferation & Survival Downstream_Effectors->Proliferation_Survival Promotes Schleicheol_2 This compound Schleicheol_2->Chiron_Kinase Inhibits

Caption: Mechanism of action of this compound in the Phoenix signaling pathway.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Schleicheol_2 This compound Chiron_Kinase Chiron Kinase Schleicheol_2->Chiron_Kinase Inhibits Proliferation_Survival Proliferation_Survival Chiron_Kinase->Proliferation_Survival Promotes Gatekeeper_Mutation Gatekeeper Mutation (e.g., T315I) Gatekeeper_Mutation->Chiron_Kinase Prevents Binding Bypass_Pathway Bypass Pathway Activation (Griffin Pathway) Bypass_Pathway->Proliferation_Survival Promotes Drug_Efflux Increased Drug Efflux (ABCB1) Drug_Efflux->Schleicheol_2 Removes from Cell

Caption: Common mechanisms of resistance to this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_analysis Mechanism Analysis cluster_solution Solution Observe_Resistance Observe SCHL-2 Resistance Sequencing Chiron Sequencing Observe_Resistance->Sequencing Western_Blot Pathway Analysis (Western Blot) Observe_Resistance->Western_Blot qPCR Efflux Pump Expression (qPCR) Observe_Resistance->qPCR Combination_Therapy Test Combination Therapy Sequencing->Combination_Therapy Western_Blot->Combination_Therapy qPCR->Combination_Therapy

Minimizing off-target effects of Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Schleicheol 2

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key signaling node in cellular proliferation and survival pathways. By binding to the ATP-binding pocket of TKX, this compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling.

Q2: I am observing unexpected cell toxicity at concentrations that should be specific for TKX. What could be the cause?

While this compound is highly potent against TKX, it can exhibit off-target activity against other kinases at higher concentrations, particularly those with structurally similar ATP-binding sites. The observed toxicity may be due to the inhibition of essential cellular kinases. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How can I confirm that the observed phenotype in my experiment is a direct result of TKX inhibition?

To validate the on-target effect of this compound, we recommend conducting rescue experiments. This can be achieved by introducing a constitutively active form of a downstream effector of TKX (e.g., a downstream kinase or transcription factor) into your cells. If the phenotype is rescued, it strongly suggests that the effect is mediated through the intended TKX pathway.

Q4: Are there any known signaling pathways that are commonly affected by off-target activity of this compound?

Yes, at concentrations exceeding the optimal range, this compound has been observed to interact with components of the SRC family kinases and some metabolic enzymes. This can lead to unintended alterations in cell adhesion, migration, and metabolism. Monitoring the phosphorylation status of key nodes in these pathways (e.g., pSRC, pFAK) can serve as an indicator of off-target activity.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in kinase assays.
  • Possible Cause: Suboptimal ATP concentration in the assay buffer. As this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be influenced by the ATP concentration.

  • Solution: Ensure that the ATP concentration used in your assay is close to the Michaelis constant (Km) of TKX for ATP. This will provide a more accurate determination of the IC50 value and improve consistency.

Issue 2: Observed phenotype does not correlate with the level of TKX inhibition.
  • Possible Cause: The phenotype may be a result of a combination of on-target and off-target effects, or it may be primarily driven by an off-target interaction.

  • Solution:

    • Perform a Kinase Selectivity Profile: Test this compound against a panel of kinases to identify potential off-targets.

    • Use a Structurally Unrelated TKX Inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it strengthens the evidence for an on-target effect.

    • Lower the Concentration: Use the lowest effective concentration of this compound that provides significant inhibition of TKX while minimizing off-target effects.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. TKX
TKX (On-Target) 15 1
SRC45030
LCK80053
EGFR120080
VEGFR22500167

Table 2: Recommended Starting Concentrations for Cell-Based Assays

Cell LineSeeding Density (cells/well)Recommended Concentration Range (nM)
HeLa5,00050 - 200
A5498,00075 - 300
MCF76,00060 - 250
Jurkat10,000100 - 400

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
  • Cell Seeding: Plate cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, starting from a high concentration (e.g., 10 µM).

  • Treatment: Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the effect of the compound.

  • Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting to Confirm On-Target and Off-Target Activity
  • Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x the IC50) for a specified time.

  • Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-TKX (on-target), total TKX, p-SRC (off-target), and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to assess the level of inhibition of the on-target and off-target pathways.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor tkx TKX (Target) receptor->tkx Activates downstream Downstream Effector tkx->downstream Phosphorylates src SRC (Off-Target) proliferation Cell Proliferation downstream->proliferation schleicheol This compound schleicheol->tkx Inhibits (On-Target) schleicheol->src Inhibits (Off-Target)

Caption: Signaling pathway of this compound's on-target and off-target effects.

start Start: Unexpected Experimental Result q1 Is the concentration optimized? start->q1 a1_yes Perform Dose-Response Assay q1->a1_yes No q2 Is the phenotype confirmed to be on-target? q1->q2 Yes a1_yes->q2 a2_yes Conduct Rescue Experiment q2->a2_yes No q3 Are off-target pathways activated? q2->q3 Yes a2_yes->q3 a3_yes Perform Kinase Panel Screen & Western Blot for Off-Targets q3->a3_yes Unsure end Resolution: Optimized experiment with minimal off-target effects q3->end No a3_yes->end

Caption: Troubleshooting decision tree for unexpected results with this compound.

cluster_workflow Experimental Workflow for Off-Target Minimization step1 1. Dose-Response Curve (Determine IC50) step2 2. Selectivity Profiling (Identify Off-Targets) step1->step2 step3 3. On-Target Validation (Rescue Experiments) step2->step3 step4 4. Off-Target Confirmation (Western Blot) step3->step4 step5 5. Optimized Experiment (Use lowest effective dose) step4->step5

Caption: Workflow for identifying and minimizing this compound's off-target effects.

Technical Support Center: Purity Assessment of Schleicheol 2 Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Schleicheol 2 samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound samples?

A1: Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] These include:

  • Starting Materials and Intermediates: Residual unreacted starting materials or intermediates from the synthetic route.[2][3]

  • Reagents and Catalysts: Traces of reagents, solvents, or catalysts used during synthesis.[1]

  • By-products: Unintended molecules formed during the reaction.

  • Degradation Products: Impurities formed due to the degradation of this compound under the influence of light, heat, or interaction with excipients.

  • Leachables: Compounds that migrate from container closure systems into the drug product.

Q2: Which analytical techniques are most suitable for this compound purity analysis?

A2: A combination of chromatographic techniques is generally recommended for a comprehensive purity profile of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for quantification. For identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective due to its sensitivity and ability to provide molecular weight information. Gas Chromatography-Mass Spectrometry (GC-MS) may be employed for volatile impurities.

Q3: What are the acceptable limits for impurities in this compound?

A3: Acceptable impurity levels are dictated by regulatory bodies such as the FDA and EMA. These guidelines, outlined in documents like the ICH Q3A(R2) for drug substances and Q3B(R2) for drug products, set thresholds for reporting, identification, and qualification of impurities. The specific limits depend on the maximum daily dose of this compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Symptom: Appearance of unknown or unexpected peaks in the HPLC chromatogram of a this compound sample.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.
Sample Degradation Prepare samples fresh and analyze them promptly. If this compound is known to be unstable, use a cooled autosampler. Perform forced degradation studies to identify potential degradation products.
Contamination from Sample Preparation Ensure all glassware is scrupulously clean. Use high-purity solvents for sample dilution. Perform a blank injection (diluent only) to check for extraneous peaks.
Leachables from Vials/Caps Use certified, low-leachable vials and caps. Run a blank with the sample solvent stored in the vial for the same duration as the sample to check for leachables.
Issue 2: Poor Peak Shape or Tailing for this compound

Symptom: The chromatographic peak for this compound is asymmetrical or shows significant tailing.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
Secondary Interactions Add a competing agent (e.g., a small amount of triethylamine (B128534) for basic compounds) to the mobile phase to block active sites on the stationary phase.
Issue 3: Inconsistent Quantification Results

Symptom: High variability in the quantified purity of this compound across multiple injections of the same sample.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Injector Issues Check the injector for leaks and ensure the injection loop is being filled completely. Perform an injector precision test.
Inconsistent Sample Preparation Ensure the sample is fully dissolved and homogenous before injection. Use precise volumetric techniques for all dilutions.
Detector Fluctuation Allow the detector lamp to warm up sufficiently. Check for any fluctuations in the baseline.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC-UV

1. Objective: To quantify the purity of a this compound sample and detect the presence of any non-volatile impurities.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable modifier)

  • Reference standard of this compound

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

4. Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax of this compound)

5. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the this compound sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the this compound sample by area normalization. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter hplc Inject into HPLC-UV System filter->hplc chromatogram Generate Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity by Area % integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for this compound Purity Assessment by HPLC.

impurity_investigation_pathway start Unexpected Peak Detected in HPLC lcms Analyze by LC-MS start->lcms mass_data Obtain Mass of Impurity lcms->mass_data database Compare with Known Impurities Database mass_data->database forced_degradation Compare with Forced Degradation Profile mass_data->forced_degradation structure_elucidation Structure Elucidation (e.g., NMR) database->structure_elucidation No Match identification Impurity Identified database->identification Match Found forced_degradation->structure_elucidation No Match forced_degradation->identification Match Found structure_elucidation->identification unknown Impurity Remains Unknown structure_elucidation->unknown

Caption: Logical pathway for investigating unknown impurities.

References

Common pitfalls in Schleicheol 2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Schleicheol 2 Technical Support Center

Welcome to the this compound Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, a novel kinase inhibitor targeting the SK-2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 2 (SK-2). It functions by competitively binding to the ATP-binding pocket of SK-2, thereby preventing the phosphorylation of its downstream substrate, Transcription Factor REX-1 (TFR-1). This inhibition leads to the downregulation of genes involved in cell cycle progression and proliferation.

Q2: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic molecules like this compound.[1][2] Here are several strategies to address this issue:

  • Lower the Final Concentration: Your compound may have exceeded its solubility limit in the aqueous buffer. Attempt the experiment with a lower final concentration of this compound.[1]

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration to ensure it's not affecting your results.[1]

  • Adjust Buffer pH: The solubility of compounds with ionizable groups can be dependent on pH.[1] Experiment with slight variations in your buffer's pH to find the optimal range for this compound solubility.

  • Use a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20, can help maintain the solubility of hydrophobic compounds in aqueous solutions.

Q3: I'm observing unexpected or inconsistent results in my cell-based assays. Could these be off-target effects?

A3: Unintended interactions with proteins other than the intended target are known as off-target effects and are a concern with many kinase inhibitors. These effects can lead to confounding data and unexpected cellular phenotypes. To investigate if your observations are due to off-target effects of this compound, consider the following:

  • Use a Structurally Unrelated SK-2 Inhibitor: If a different inhibitor targeting the same pathway produces the same phenotype, it is more likely an on-target effect.

  • Perform a Rescue Experiment: Transfect cells with a version of SK-2 that has a mutation in the ATP-binding site, rendering it resistant to this compound. If this rescues the phenotype, the effect is likely on-target.

  • Conduct Kinome-Wide Profiling: To definitively identify off-target interactions, you can use a commercial service to screen this compound against a large panel of kinases.

Q4: My Western blot for phosphorylated TFR-1 (pTFR-1) shows a weak or absent signal after this compound treatment. How can I be sure the inhibitor is working?

A4: A lack of signal for the phosphorylated target is the expected outcome of successful inhibition. However, to ensure the result is valid and not due to other experimental issues, follow these troubleshooting steps:

  • Include Proper Controls: Always run a vehicle-only (e.g., DMSO) control and an untreated control. You should see a strong pTFR-1 signal in these controls.

  • Probe for Total Protein: After probing for the phospho-protein, strip the membrane and re-probe with an antibody for total TFR-1. This confirms that the protein is present in the lysate and that the lack of a phospho-signal is not due to protein degradation.

  • Use Phosphatase Inhibitors: During sample preparation, always use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis.

  • Optimize Blocking Conditions: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, which can increase background. Use Bovine Serum Albumin (BSA) or a protein-free blocker instead.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting Steps Rationale
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency.Uneven cell distribution leads to variability in the starting cell number per well, affecting the final readout.
Edge Effects Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.Evaporation is more pronounced in the outer wells, which can concentrate media components and affect cell growth.
Compound Precipitation Visually inspect wells for precipitation after adding this compound. Refer to FAQ Q2 for solubility optimization.Precipitated compound is not bioavailable and leads to inaccurate dose-response curves.
Incubation Time Optimize the incubation time with this compound. A time course experiment (e.g., 24, 48, 72 hours) is recommended.The effect of the inhibitor may be time-dependent, and an inappropriate endpoint will yield inconsistent data.
Problem 2: Discrepancy Between Biochemical IC50 and Cellular EC50
Possible Cause Troubleshooting Steps Rationale
Poor Cell Permeability Assess the cellular uptake of this compound using methods like LC-MS/MS on cell lysates.The compound must cross the cell membrane to reach its intracellular target, SK-2.
Compound Efflux Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) or use an efflux pump inhibitor as a control.Cells can actively pump the compound out, reducing the effective intracellular concentration.
Compound Instability/Metabolism Evaluate the stability of this compound in cell culture media over time using techniques like HPLC.The compound may degrade or be metabolized by the cells, leading to a lower effective concentration over the course of the experiment.

Quantitative Data Summary

The following table summarizes illustrative data from a typical dose-response experiment using this compound on Hela cells, as measured by a standard MTT cell viability assay after 48 hours of treatment.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.192 ± 5.1
0.575 ± 6.2
1.054 ± 4.8
5.021 ± 3.9
10.08 ± 2.1
Calculated EC50 1.2 µM

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol describes a method to determine the effect of this compound on the viability of a chosen cell line.

  • Cell Plating:

    • Harvest and count cells, then resuspend them in fresh culture medium to a density of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from a 10 mM DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used).

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 4 hours (or overnight) at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (media only) from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the EC50 value using non-linear regression analysis.

Visualizations

Schleicheol_2_Signaling_Pathway cluster_phosphorylation cluster_nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor SK2_Kinase SK-2 Kinase Receptor->SK2_Kinase TFR1 TFR-1 (Inactive) SK2_Kinase->TFR1 ATP->ADP pTFR1 pTFR-1 (Active) TFR1->pTFR1 pTFR1->Nucleus Proliferation_Genes Proliferation Genes Cell_Proliferation Cell Proliferation Proliferation_Genes->Cell_Proliferation Schleicheol_2 This compound Schleicheol_2->SK2_Kinase

Caption: The this compound signaling pathway, illustrating inhibition of SK-2 Kinase.

Experimental_Workflow_MTT Seed_Cells 1. Seed Cells (96-well plate) Incubate_24h 2. Incubate (24h) Seed_Cells->Incubate_24h Treat 3. Add this compound (Dose-Response) Incubate_24h->Treat Incubate_48h 4. Incubate (48h) Treat->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate (4h) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 9. Analyze Data (Calculate EC50) Read_Absorbance->Analyze

Caption: Experimental workflow for a cell viability (MTT) assay.

Troubleshooting_Logic Start Inconsistent Results in Cell-Based Assay Check_Solubility Is the compound precipitating? Start->Check_Solubility Optimize_Sol Optimize Solubility (See FAQ Q2) Check_Solubility->Optimize_Sol Yes Check_Controls Are controls (vehicle, untreated) behaving as expected? Check_Solubility->Check_Controls No Optimize_Sol->Check_Controls Review_Protocol Review basic protocol: - Cell seeding - Reagent prep - Pipetting Check_Controls->Review_Protocol No Consider_Off_Target Consider Off-Target Effects (See FAQ Q3) Check_Controls->Consider_Off_Target Yes End Problem Resolved Review_Protocol->End Consider_Off_Target->End

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Phytosterols: Evaluating Stigmasterol from Schleichera oleosa Against Beta-Sitosterol and Campesterol

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Schleicheol 2": The term "this compound" does not correspond to a recognized compound in the scientific literature. It is hypothesized that this may be a proprietary name or a misnomer. This guide will therefore focus on phytosterols (B1254722) that have been identified in the plant Schleichera oleosa, from which the name "Schleicheol" is likely derived. Stigmasterol (B192456) is one such phytosterol isolated from this plant and will be a central point of comparison.

This guide provides a comparative overview of stigmasterol against two of the most common and well-researched phytosterols: beta-sitosterol (B1209924) and campesterol. The comparison focuses on their cholesterol-lowering, anti-inflammatory, and anticancer properties, supported by experimental data for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The following tables summarize quantitative data on the key biological activities of stigmasterol, beta-sitosterol, and campesterol.

Table 1: Cholesterol-Lowering Effects
FeatureStigmasterolBeta-SitosterolCampesterol
Primary Mechanism Inhibition of intestinal cholesterol absorption by competing for space in micelles.[1][2]Inhibition of intestinal cholesterol absorption by competing for space in micelles.[1][2]Inhibition of intestinal cholesterol absorption by competing for space in micelles.[1]
Clinical Efficacy (as part of a phytosterol mixture) Daily intake of ~2 g of mixed phytosterols can reduce LDL cholesterol by approximately 8-10%.Daily intake of ~2 g of mixed phytosterols is associated with a significant reduction in LDL cholesterol.A daily intake of 1.5-3.0 g of mixed phytosterols can lower LDL cholesterol by an average of 7-12%.
Effect on Cholesterol Synthesis May lead to a compensatory increase in hepatic cholesterol synthesis, though some studies in animal models have shown a reduction in HMG-CoA reductase activity.Can result in a compensatory increase in endogenous cholesterol synthesis.Similar to other phytosterols, it can trigger a compensatory increase in cholesterol synthesis.
Table 2: Anti-inflammatory Activity
PhytosterolAssayEffective Dose / IC50Key Findings
Stigmasterol Carrageenan-induced paw edema in mice10 mg/kg (p.o.)Demonstrated significant anti-inflammatory and antinociceptive effects.
Beta-Sitosterol Carrageenan-induced paw edema in rats50-70% inhibition of edemaShowed prominent anti-inflammatory potential.
Lipopolysaccharide (LPS)-induced inflammation in macrophages7.5 to 30 μMSuppressed the secretion of inflammatory factors like TNF-α, IL-1β, and IL-6.
Campesterol Complete Freund's Adjuvant (CFA)-induced arthritis in ratsNot specifiedExhibited significant anti-inflammatory effects and reduced paw edema.
Table 3: Anticancer Activity (Cytotoxicity)
PhytosterolCell LineCancer TypeIC50 Value
Stigmasterol SNU-1Gastric Cancer15 µM
A2780Ovarian Cancer69.24 ± 7.31 µM (24h)
SKOV3Ovarian Cancer83.39 ± 3.75 µM (24h)
HUVECsEndothelial Cells (Angiogenesis model)21.1 ± 2.1 μM
HeLaCervical Cancer26.42 µM
KB/C152Oral Epithelial Cancer69.59 µg/mL
Jurkat/E6-1T-lymphocytic Leukemia86.44 µg/mL
MCF-7Breast Cancer>250 µM (parent compound)
Beta-Sitosterol MCF-7Breast Cancer187.61 µg/mL
MDA-MB-231Breast Cancer874.156 µg/mL
COLO 320 DMColon Cancer266.2 µM
KBOral Cancer13.82 µM (48h), 32.58 µM (24h)
T47DBreast Cancer0.55 mM
Campesterol HT-29Colon Cancer71.6 µM (48h)
Ovarian Cancer CellsOvarian CancerEffective at 25, 62.5, and 125 µM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cholesterol-Lowering Mechanism

The primary mechanism for the cholesterol-lowering effect of phytosterols is the inhibition of cholesterol absorption in the intestine. Phytosterols, having a similar structure to cholesterol, compete with cholesterol for incorporation into mixed micelles, which are essential for the absorption of lipids. This competition reduces the amount of cholesterol that can be absorbed by the intestinal cells. In response to reduced cholesterol absorption, the body may increase its own cholesterol synthesis, however, this compensatory mechanism is often not sufficient to overcome the reduced absorption, leading to a net decrease in circulating LDL cholesterol.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., stigmasterol at 10 mg/kg) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw to induce inflammation.

    • The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control (carrageenan only) group.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the phytosterol being tested for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 3-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

Cholesterol_Lowering_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Mixed Micelles Mixed Micelles Dietary & Biliary Cholesterol->Mixed Micelles Incorporation Phytosterols Phytosterols Phytosterols->Mixed Micelles Competition Cholesterol Absorption Cholesterol Absorption Mixed Micelles->Cholesterol Absorption Uptake To Circulation To Circulation Cholesterol Absorption->To Circulation Transport

Caption: Cholesterol-Lowering Mechanism of Phytosterols.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with Phytosterols (Varying Concentrations) B->C D Incubate (24-48h) C->D E Add MTT Reagent D->E F Incubate (3-4h) (Viable cells form Formazan) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

References

Unveiling the Anticancer Potential of Schleicheol 2 and Related Compounds from Schleichera oleosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. One such source of interest is the plant Schleichera oleosa, from which a variety of bioactive compounds have been isolated. This guide provides a comparative analysis of the anticancer effects of Schleicheol 2, related compounds from S. oleosa such as betulinic acid, and the crude seed extract, benchmarked against the established chemotherapeutic agent, doxorubicin. This objective overview, supported by available experimental data, aims to inform further research and drug development efforts in oncology.

Comparative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of compounds derived from Schleichera oleosa has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly among the different extracts and isolated compounds. Below is a summary of the available data, primarily focusing on the MCF-7 breast cancer cell line for a standardized comparison.

Compound/ExtractCancer Cell LineIC50 ValueReference(s)
Schleichera oleosa Seed ExtractMCF-7140 µg/mL[1][2]
Betulinic AcidMCF-7~25 µM - 112 µM[3]
A375 (Melanoma)~36 µM - 154 µM[3]
HepG2 (Liver)24.8 µM[4]
SMMC-7721 (Liver)28.9 µM
This compoundVariousMarginal Activity Reported
Doxorubicin (Standard Chemotherapy)MCF-7~0.08 µM - 8.3 µM
AMJ13 (Breast)223.6 µg/mL (equivalent to ~410 µM)

Note on this compound: Direct quantitative data for this compound is scarce in publicly available literature. A study by Pettit et al. (2000) noted its isolation and reported marginal cytotoxic activity against a panel of cancer cell lines. This suggests a lower potency compared to other compounds from the same plant, such as the schleicherastatins, which guided the bioassay-driven isolation due to their more significant activity against the P-388 lymphocytic leukemia cell line.

Mechanisms of Action: Induction of Apoptosis

A crucial aspect of an anticancer compound's efficacy is its ability to induce programmed cell death, or apoptosis, in cancer cells.

Schleichera oleosa Seed Extract: Treatment of MCF-7 breast cancer cells with the seed extract at its IC50 concentration (140 µg/mL) led to a significant increase in apoptotic cells. This was associated with the upregulation of the tumor suppressor genes BRCA1 and p16.

Betulinic Acid: The pro-apoptotic mechanism of betulinic acid is more extensively studied. It is known to trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Furthermore, betulinic acid has been shown to suppress the PI3K/AKT/mTOR signaling pathway, a key survival pathway often dysregulated in cancer.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Betulinic_Acid_Apoptosis_Pathway cluster_0 Betulinic Acid Action cluster_1 PI3K/AKT/mTOR Pathway (Survival) cluster_2 Mitochondrial Apoptosis Pathway Betulinic Acid Betulinic Acid PI3K PI3K Betulinic Acid->PI3K Inhibits Bax Bax (Pro-apoptotic) Betulinic Acid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Betulinic Acid->Bcl2 Downregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Betulinic acid-induced apoptosis signaling pathway.

Anticancer_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation start Cancer Cell Line Culture treatment Treatment with Test Compounds (this compound, Betulinic Acid, etc.) & Controls (Doxorubicin, Vehicle) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treatment->protein ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Modulation protein->pathway_analysis conclusion Comparative Efficacy Assessment ic50->conclusion apoptosis_quant->conclusion pathway_analysis->conclusion

Caption: General experimental workflow for anticancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., S. oleosa extract, betulinic acid, doxorubicin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compounds as described for the viability assay. After treatment, both adherent and floating cells are collected.

  • Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in an Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.

  • Quantification: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.

Western Blotting

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels, such as the modulation of apoptosis-related proteins.

  • Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT) overnight at 4°C. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Conclusion

The available evidence suggests that while this compound, a sterol from Schleichera oleosa, exhibits only marginal anticancer activity, other constituents of this plant, notably the triterpenoid (B12794562) betulinic acid and the crude seed extract, demonstrate significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Betulinic acid, in particular, has a well-documented mechanism of action involving the induction of mitochondrial apoptosis and the inhibition of key cell survival pathways.

In comparison to the standard chemotherapeutic agent doxorubicin, the natural compounds from S. oleosa generally show lower potency (higher IC50 values). However, the potential for reduced toxicity to normal cells and the possibility of synergistic effects when used in combination with conventional therapies warrant further investigation. This guide serves as a foundational resource for researchers aiming to further elucidate the therapeutic potential of these natural products in the fight against cancer. Rigorous preclinical and clinical studies are essential to validate these initial findings and to determine their ultimate role in oncology.

References

A Comparative Analysis of the Bioactivity of Schleicheol 1 and Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the field of natural product drug discovery often encounter closely related compounds with subtly different biological activities. This guide provides a comparative analysis of the bioactivity of two such compounds, Schleicheol 1 and Schleicheol 2, isolated from the medicinal plant Schleichera oleosa. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological context.

Overview of Schleicheol 1 and this compound

Schleicheol 1 and this compound are steroidal compounds first reported by Pettit et al. in 2000. Their isolation was part of a bioassay-guided fractionation of an extract from the bark and stem of Schleichera oleosa, a plant with a history of use in traditional medicine. The initial investigation into their biological activity focused on their potential as cancer cell growth inhibitors.

Comparative Bioactivity Data

The primary bioactivity data for Schleicheol 1 and this compound comes from their evaluation against a panel of human cancer cell lines. While the related compounds, schleicherastatins, demonstrated significant inhibitory activity, Schleicheol 1 and this compound exhibited what was described as "marginal activity". The available quantitative data from the initial study is summarized in the table below.

CompoundCell LineCancer TypeBioactivity (GI₅₀ µg/mL)
Schleicheol 1 BXPC-3Pancreatic>10
MCF-7Breast>10
NCI-H460Lung>10
SF-268CNS>10
This compound BXPC-3Pancreatic>10
MCF-7Breast>10
NCI-H460Lung>10
SF-268CNS>10

Table 1: In Vitro Growth Inhibition (GI₅₀) of Schleicheol 1 and this compound against Human Cancer Cell Lines. The data indicates that at the highest concentration tested (10 µg/mL), neither Schleicheol 1 nor this compound achieved a 50% reduction in the growth of the tested cancer cell lines.

Experimental Protocols

The bioactivity data presented above was obtained using a standardized protocol for in vitro cancer cell line screening. The key steps of the methodology are outlined below to provide context for the experimental results.

Cell Line Maintenance and Plating

Human cancer cell lines (BXPC-3, MCF-7, NCI-H460, and SF-268) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For the assay, cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. The plates were then incubated for 24 hours to allow for cell attachment.

Compound Treatment

Schleicheol 1 and this compound were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions. Serial dilutions of the compounds were prepared in the culture medium. The final concentration of DMSO in the wells was kept below 0.5% to avoid solvent-induced cytotoxicity. The culture medium was removed from the wells and replaced with medium containing the test compounds at various concentrations. The plates were then incubated for an additional 48 hours.

Growth Inhibition Assay (Sulforhodamine B Assay)

Following the 48-hour incubation period, the cell growth was determined using the sulforhodamine B (SRB) assay. This assay is based on the ability of the SRB dye to bind to protein components of cells. The protocol involved the following steps:

  • Fixation: The cells were fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Washing: The supernatant was discarded, and the plates were washed five times with tap water to remove TCA, unincorporated dye, and medium components.

  • Staining: The plates were air-dried, and 100 µL of 0.4% (w/v) SRB in 1% acetic acid was added to each well. The plates were incubated at room temperature for 10 minutes.

  • Washing: Unbound SRB was removed by washing the plates five times with 1% (v/v) acetic acid.

  • Solubilization: The plates were air-dried, and the bound dye was solubilized with 100 µL of 10 mM unbuffered Tris base.

  • Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.

Logical Relationship of Bioactivity Screening

The process of identifying and evaluating the bioactivity of natural products like Schleicheol 1 and 2 follows a logical workflow. This can be visualized as a pathway from the natural source to the final bioactivity data.

Bioactivity_Screening_Workflow cluster_extraction Extraction and Isolation cluster_bioassay Bioactivity Evaluation A Schleichera oleosa (Bark and Stem) B Crude Extract A->B Solvent Extraction C Bioassay-Guided Fractionation B->C Separation Techniques D Isolation of Schleicheol 1 & 2 C->D Purification E In Vitro Cancer Cell Line Panel D->E Testing F Compound Treatment E->F G Growth Inhibition Assay (SRB) F->G H Data Analysis (GI₅₀ Calculation) G->H I Marginal Bioactivity (GI₅₀ > 10 µg/mL) H->I Results

Figure 1. Workflow for the isolation and bioactivity screening of Schleicheol 1 and 2.

Signaling Pathway Context (Hypothetical)

While the specific molecular targets of Schleicheol 1 and 2 have not been elucidated due to their limited activity in initial screens, their steroidal structure suggests potential interaction with cellular signaling pathways commonly modulated by such molecules. A hypothetical pathway that could be investigated in future studies is the steroid hormone signaling pathway.

Steroid_Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR Steroid Receptor (Inactive) SR_HSP SR-HSP Complex HSP HSP90 S Schleicheol 1 or 2 S->SR_HSP Binding & HSP Dissociation S_SR S-SR Complex (Active) S_SR_dimer S-SR Dimer S_SR->S_SR_dimer Dimerization & Nuclear Translocation HRE Hormone Response Element (DNA) S_SR_dimer->HRE Binding Gene Target Gene HRE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Figure 2. Hypothetical steroid hormone signaling pathway potentially modulated by Schleicheol 1 or 2.

Conclusion

Based on the currently available data, both Schleicheol 1 and this compound demonstrate limited in vitro cytotoxic activity against the tested human cancer cell lines, with GI₅₀ values greater than 10 µg/mL. This suggests that as standalone agents, their potential as potent anticancer compounds is low. However, their unique steroidal structures may warrant further investigation into other biological activities or their potential as scaffolds for the synthesis of more active derivatives. The detailed experimental protocols provided here serve as a reference for future studies aiming to replicate or expand upon these initial findings. Further research is needed to explore the full bioactive potential of these natural products.

Cross-validation of Schleicheol 2 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for "Schleicheol 2" cannot be generated as requested. Publicly available scientific literature, clinical trial databases, and other accessible resources do not contain experimental results or data for a substance under this name. It is possible that "this compound" is a typographical error, a highly specific internal codename not in public use, or a non-existent compound.

For a comprehensive comparison, it is essential to have access to verifiable experimental data, including methodologies and results from preclinical or clinical studies. Without such information, it is impossible to conduct an objective analysis of its performance against any alternatives.

Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature of the compound of interest. If "this compound" is a misspelling, providing the correct name will enable a thorough search for the required data to create a meaningful comparison guide.

Should a valid alternative name or the correct spelling be provided, a detailed guide can be developed, including:

  • Data Presentation: A summary of all available quantitative data in clearly structured tables for straightforward comparison with alternative compounds.

  • Experimental Protocols: Detailed methodologies for all key experiments cited to ensure reproducibility and critical evaluation.

  • Visualizations: Diagrams of signaling pathways, experimental workflows, or logical relationships generated using Graphviz (DOT language) to visually represent complex information, adhering to the specified formatting requirements.

Synergistic Potential of Schleicheol 2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic effects of novel compounds is paramount to unlocking their full therapeutic potential. This guide provides a comparative overview of the potential synergistic activities of Schleicheol 2, a phytosterol also known as (3β,7α)-7-methoxystigmast-5-en-3-ol. Due to a lack of specific studies on the synergistic effects of this compound, this guide draws upon the broader knowledge of phytosterols (B1254722) to infer potential synergistic interactions and guide future research.

While direct experimental data on the synergistic effects of this compound with other compounds remains to be established, the well-documented biological activities of phytosterols provide a strong foundation for hypothesizing its potential in combination therapies. Phytosterols, as a class, have been shown to exhibit synergistic effects in anticancer and cholesterol-lowering applications.

Potential Synergistic Effects in Oncology

Phytosterols are known to impede oncogenesis and prevent cancer cell proliferation and survival.[1] These effects are often amplified when combined with other therapeutic agents. For instance, the phytosterol β-sitosterol has been shown to synergistically stimulate apoptosis in breast cancer cells when used in combination with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). It is plausible that this compound, as a structurally related phytosterol, could exhibit similar synergistic properties.

The anticancer mechanisms of phytosterols involve the modulation of various signaling pathways that regulate cell growth and apoptosis[1]. They have been shown to increase sphingomyelin (B164518) turnover and ceramide formation, which can slow cell cycle progression and activate caspase cascades leading to apoptosis in cancer cells[1]. Furthermore, phytosterols can suppress the activity of critical signaling pathways such as AKT and NFκB[2].

Table 1: Potential Synergistic Anticancer Effects of this compound (Hypothesized based on Phytosterol Data)

Combination AgentPotential Synergistic EffectPutative Mechanism of Action
Conventional Chemotherapeutics (e.g., Doxorubicin, Cisplatin)Enhanced cytotoxicity, Reduced drug resistanceSensitization of cancer cells to chemotherapy-induced apoptosis, modulation of drug efflux pumps.
Apoptosis Inducers (e.g., TRAIL)Increased apoptotic rateUpregulation of pro-apoptotic proteins (e.g., Bax) and caspases, downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Kinase Inhibitors (e.g., PI3K/Akt inhibitors)Potentiated inhibition of cell proliferation and survivalSynergistic suppression of key survival signaling pathways.

Experimental Protocols

To investigate the potential synergistic anticancer effects of this compound, standard in vitro assays can be employed. The following provides a general methodology for the MTT assay, a colorimetric assay used to assess cell viability.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound alone and in combination with other compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound

  • Synergistic compound of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, the synergistic compound, and their combination for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI) method.

Signaling Pathways and Visualizations

The anticancer effects of phytosterols are mediated through their influence on various signaling pathways. A key mechanism involves the induction of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL Death_Receptor Death_Receptor TRAIL->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Execution_Caspases Execution Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Execution_Caspases Schleicheol_2 This compound (hypothesized) Schleicheol_2->Bax Promotes Schleicheol_2->Bcl2 Inhibits Apoptosis Apoptosis Execution_Caspases->Apoptosis

Caption: Hypothesized role of this compound in modulating apoptosis signaling pathways.

Potential Synergistic Effects in Antifeedant Applications

This compound and related compounds have demonstrated potent antifeedant activities against certain insect species. The efficacy of such natural products can often be enhanced through synergistic combinations.

Table 2: Potential Synergistic Antifeedant Effects of this compound (Hypothesized)

Combination AgentPotential Synergistic EffectPutative Mechanism of Action
Other Plant-derived Antifeedants (e.g., Azadirachtin, Limonoids)Broadened spectrum of activity, Increased deterrenceActivation of multiple taste receptors, disruption of different physiological processes in the insect.
Insect Growth Regulators (e.g., Methoprene)Combined antifeedant and developmental disruptionInterference with both feeding behavior and insect maturation.

Experimental Protocols

Insect Antifeedant Bioassay (Choice Test)

Objective: To evaluate the antifeedant activity of this compound alone and in combination with other compounds.

Materials:

  • Target insect species (e.g., larvae of Spodoptera littoralis)

  • Artificial diet or host plant leaves

  • This compound

  • Synergistic compound of interest

  • Solvent (e.g., ethanol, acetone)

  • Petri dishes or appropriate bioassay arenas

Procedure:

  • Preparation of Treatment Discs: Prepare discs from the artificial diet or host plant leaves. Treat one set of discs with a solution of this compound, another with the synergistic compound, a third with the combination, and a control set with the solvent only.

  • Bioassay Setup: Place one treated disc and one control disc in each petri dish.

  • Insect Introduction: Introduce a single, pre-weighed insect larva into each petri dish.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, light).

  • Data Collection: After a set period (e.g., 24 hours), measure the area of each disc consumed.

  • Data Analysis: Calculate an antifeedant index or feeding deterrence index to quantify the effect.

antifeedant_workflow Start Start Prepare_Discs Prepare Diet/Leaf Discs Start->Prepare_Discs Apply_Treatments Apply Treatments (Control, this compound, Compound X, Combination) Prepare_Discs->Apply_Treatments Setup_Bioassay Set up Choice Test Arena Apply_Treatments->Setup_Bioassay Introduce_Insect Introduce Insect Larva Setup_Bioassay->Introduce_Insect Incubate Incubate for 24h Introduce_Insect->Incubate Measure_Consumption Measure Consumed Area Incubate->Measure_Consumption Analyze_Data Calculate Antifeedant Index Measure_Consumption->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an insect antifeedant choice test bioassay.

Conclusion

While specific data on the synergistic effects of this compound is currently unavailable, the existing literature on phytosterols provides a strong rationale for investigating its potential in combination therapies. The proposed experimental frameworks for anticancer and antifeedant activities offer a starting point for researchers to explore and validate the synergistic potential of this compound. Further research is crucial to elucidate the specific mechanisms of action and to identify optimal combination strategies for this compound, paving the way for its potential application in drug development.

References

Head-to-head comparison of Schleicheol 2 and beta-sitosterol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Initial Scope: This guide was intended to provide a comprehensive head-to-head comparison of Schleicheol 2 and beta-sitosterol (B1209924), focusing on their performance, supported by experimental data. However, a thorough search of scientific literature and chemical databases revealed a significant disparity in the available information for these two compounds.

This compound: Information on this compound is presently limited to its chemical structure and basic identifiers in databases such as PubChem[1]. There is a notable absence of published experimental data detailing its biological activities, mechanism of action, or efficacy in any therapeutic area.

Beta-Sitosterol: In contrast, beta-sitosterol is a well-characterized phytosterol with a substantial body of research elucidating its various biological effects. It is one of the most abundant plant sterols in the human diet and has been extensively studied for its potential health benefits.[2][3]

Therefore, this guide will proceed by providing a detailed overview of the known properties and activities of beta-sitosterol, which can serve as a comprehensive reference for researchers and drug development professionals exploring phytosterols (B1254722) as therapeutic agents. While a direct comparison is not feasible due to the lack of data on this compound, the information on beta-sitosterol can provide a valuable benchmark for the evaluation of novel compounds in this class.

Beta-Sitosterol: A Comprehensive Profile

Beta-sitosterol (β-sitosterol) is a plant-derived sterol structurally similar to cholesterol. It is found in a wide variety of plant-based foods, including nuts, seeds, fruits, and vegetables.[3] Its diverse pharmacological activities have been attributed to its ability to modulate various cellular signaling pathways.

Key Biological Activities

Beta-sitosterol has demonstrated a range of biological activities, with the most extensively studied being its anti-inflammatory, anticancer, and cholesterol-lowering effects.

1. Anti-inflammatory Activity:

Beta-sitosterol has been shown to possess significant anti-inflammatory properties in various in vitro and in vivo models.[4] Its mechanisms of action include the modulation of macrophage polarization and the inhibition of pro-inflammatory signaling pathways such as NF-κB.

2. Anticancer Activity:

Numerous studies have highlighted the anticancer potential of beta-sitosterol against various cancer cell lines, including breast, prostate, colon, and liver cancer. Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

3. Cholesterol-Lowering Effect:

Beta-sitosterol is well-known for its ability to lower serum cholesterol levels. The primary mechanism involves the inhibition of cholesterol absorption in the intestine, leading to a reduction in both total and LDL cholesterol.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the biological activities of beta-sitosterol.

Table 1: Anti-inflammatory Effects of Beta-Sitosterol

Model SystemTreatmentKey FindingReference
Collagen-induced arthritis (CIA) in mice20 mg/kg and 50 mg/kg beta-sitosterolSignificant reduction in hind paw swelling (p < 0.01)
Copper sulfate-induced inflammation in zebrafish larvae70 µg/mL and 100 µg/mL beta-sitosterolSignificant reduction in neutrophil recruitment
Cecal ligation and puncture (CLP)-induced septic rats1 mg/kg beta-sitosterolModulation of NF-κB signaling

Table 2: Anticancer Efficacy of Beta-Sitosterol (IC50 Values)

Cancer Cell LineCompoundIC50 ValueReference
MCF-7 (Breast Cancer)3β-glucose sitosterol265 µg/mL
MDA-MB-231 (Breast Cancer)3β-glucose sitosterol393.862 µg/mL
HepG2 (Liver Cancer)β-sitosterol6.85 ± 0.61 µg/mL
Huh7 (Liver Cancer)β-sitosterol8.71 ± 0.21 µg/mL
T47D (Breast Cancer)β-sitosterol0.55 mM
MCF-7 (Breast Cancer)β-sitosterol0.87 mM
HeLa (Cervical Cancer)β-sitosterol0.76 mM
WiDr (Colon Cancer)β-sitosterol0.99 mM

Table 3: Cholesterol-Lowering Effects of Beta-Sitosterol

Study PopulationInterventionOutcomeReference
Hyperlipidemic menPrudent diet + sitostanol-containing phytosterol mixtureSignificant reduction in total and LDL cholesterol
Miceβ-sitosterol loaded nanostructured lipid carrierImproved reduction in total and LDL cholesterol compared to suspension

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the biological activities of beta-sitosterol.

Anti-inflammatory Activity Assessment: Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the in vivo anti-inflammatory effect of beta-sitosterol on rheumatoid arthritis.

  • Animal Model: C57BL/6 mice.

  • Induction of CIA: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.

  • Treatment: Beta-sitosterol (e.g., 20 or 50 mg/kg) or vehicle is administered daily, starting from the day of the booster immunization.

  • Assessment:

    • Clinical Scoring: The severity of arthritis in the paws is monitored and scored.

    • Paw Swelling: Paw thickness is measured using a caliper.

    • Histological Analysis: Joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Biochemical Analysis: Serum levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-12) and anti-inflammatory cytokines (e.g., IL-10) are measured by ELISA. Collagen-specific antibody titers (IgG, IgG1, IgG2c) are also determined.

Anticancer Activity Assessment: Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of beta-sitosterol on cancer cells.

  • Cell Lines: Various cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, Huh7).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of beta-sitosterol or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Cholesterol-Lowering Effect Assessment: In Vivo Hypocholesterolemic Activity in Mice
  • Objective: To evaluate the in vivo cholesterol-lowering efficacy of beta-sitosterol formulations.

  • Animal Model: Mice (e.g., C57BL/6).

  • Diet: Mice are fed a high-fat diet to induce hypercholesterolemia.

  • Treatment: Mice are orally administered with beta-sitosterol (e.g., in suspension or encapsulated in nanostructured lipid carriers) or a control vehicle for a defined period.

  • Assessment:

    • Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.

    • Lipid Profile Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic colorimetric kits.

  • Data Analysis: Changes in the lipid profiles of the treatment groups are compared to the control group to determine the cholesterol-lowering effect of beta-sitosterol.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental workflows related to beta-sitosterol.

BetaSitosterol_Anticancer_Pathway BetaSitosterol Beta-Sitosterol Cell Cancer Cell BetaSitosterol->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS PI3K ↓ PI3K Cell->PI3K Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Caspase9 ↑ Caspase-9 Bax->Caspase9 Bcl2 ↓ Bcl-2 Bcl2->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt ↓ Akt PI3K->Akt Akt->Bcl2 CellCycle Cell Cycle Arrest (G2/M phase) Akt->CellCycle

Caption: Signaling pathway of beta-sitosterol-induced apoptosis in cancer cells.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Beta-Sitosterol (various concentrations) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate Cell Viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Cholesterol_Lowering_Mechanism BetaSitosterol Beta-Sitosterol Intestine Intestinal Lumen BetaSitosterol->Intestine Micelle Mixed Micelles BetaSitosterol->Micelle Competes with Cholesterol for incorporation into DietaryCholesterol Dietary Cholesterol DietaryCholesterol->Intestine Intestine->Micelle Formation of Absorption Cholesterol Absorption by Enterocytes Micelle->Absorption Bloodstream Bloodstream Absorption->Bloodstream Inhibition of LDL_C ↓ LDL Cholesterol Bloodstream->LDL_C

References

Comparative Analysis of Quercetin's Biological Activity: A Guide to Replicating Key Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Schleicheol 2" did not yield published studies detailing its biological activities, mechanism of action, or comparative experimental data. To fulfill the structural and content requirements of this request, this guide will focus on the well-researched natural flavonoid, Quercetin (B1663063) , as a representative example for demonstrating a comparative analysis.

This guide provides a comparative overview of Quercetin's anti-proliferative activity against various cancer cell lines and its anti-inflammatory effects. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings.

Data Presentation: Comparative Efficacy

Quercetin's cytotoxic and anti-inflammatory effects have been quantified in numerous studies. The following tables summarize its half-maximal inhibitory concentration (IC₅₀) against several human cancer cell lines and compare its anti-inflammatory activity to a standard nonsteroidal anti-inflammatory drug (NSAID).

Table 1: Anti-Proliferative Activity of Quercetin in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Incubation Time (h) Citation
A-549 Lung Cancer 1.02 ± 0.05 24 [1]
A-549 Lung Cancer 1.41 ± 0.20 48 [1]
A-549 Lung Cancer 1.14 ± 0.19 72 [1]
HCT116 Colon Cancer 5.79 ± 0.13 Not Specified [2]
MDA-MB-231 Breast Cancer 5.81 ± 0.13 Not Specified [2]
HL-60 Promyelocytic Leukemia ~7.7 96
PC-3 Prostate Cancer Varies 24, 48, 72
LNCaP Prostate Cancer Varies 24, 48, 72

| MCF-7 | Breast Cancer | Varies | 24, 48, 72 | |

Table 2: Comparative Anti-Inflammatory Activity of Quercetin and its Metabolite

Compound Assay Result Citation
Quercetin Inhibition of COX-1 & 12-LOX Pathways Notable concentration-dependent inhibition
Tamarixetin (Metabolite) Inhibition of COX-1 & 12-LOX Pathways Superior inhibitory potential compared to Quercetin, similar to Aspirin

| Aspirin (Standard) | Inhibition of COX-1 Pathway | Standard inhibitor | |

Mechanism of Action: PI3K/Akt Signaling Pathway

Quercetin exerts its anti-proliferative and pro-apoptotic effects in cancer cells, in part, by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, survival, and proliferation. Quercetin has been shown to suppress the phosphorylation of key proteins like PI3K and Akt, thereby down-regulating the entire cascade.

Quercetin_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->Akt Inhibits (Phosphorylation) PTEN PTEN PTEN->PIP3 Dephosphorylates

Quercetin inhibits the PI3K/Akt signaling pathway to promote apoptosis.

Experimental Protocols

To replicate the findings summarized above, two key experimental procedures are required: the MTT assay for cell viability and Western blotting for protein expression analysis.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of the resulting formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of Quercetin in culture medium. Replace the existing medium with 100 µL of the medium containing the different Quercetin concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator for complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value can then be determined using dose-response curve fitting software.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample and to semi-quantitatively measure their expression levels. This is essential for verifying the effect of Quercetin on the phosphorylation status of proteins in the PI3K/Akt pathway.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a solid membrane, and then probed with antibodies specific to the target protein (e.g., phospho-Akt, total Akt). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Protocol:

  • Sample Preparation (Cell Lysis):

    • Treat cells with Quercetin for the desired time.

    • Wash cells with ice-cold 1X PBS.

    • Lyse cells by adding 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Centrifuge to pellet cell debris and collect the supernatant containing the proteins.

  • SDS-PAGE (Gel Electrophoresis):

    • Load 20-50 µg of protein from each sample into the wells of an SDS-polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions to separate proteins based on molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.

  • Immunoblotting:

    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST).

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein.

References

In Silico Insights: A Comparative Docking Analysis of Phytochemicals from Schleichera oleosa

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities of bioactive compounds from the Kusum tree (Schleichera oleosa) against various therapeutic targets reveals promising candidates for further drug development. This guide provides a comparative analysis of in silico docking studies, offering researchers and drug development professionals a side-by-side look at the potential of these natural products.

Recent computational studies have explored the rich phytochemical landscape of Schleichera oleosa, a plant long used in traditional medicine. While specific in silico docking data for Schleicheol 2 remains elusive in the current body of scientific literature, numerous other compounds from this plant have been investigated for their binding potential against a range of protein targets implicated in diseases such as malaria, hyperlipidemia, and rheumatoid arthritis. This guide synthesizes the available data to facilitate a comparative understanding of their therapeutic potential.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of various phytoconstituents isolated from Schleichera oleosa against several key protein targets. The data is compiled from multiple in silico docking studies and presented to offer a clear comparison of their potential efficacy.

PhytochemicalTarget ProteinBinding Affinity (kcal/mol)Therapeutic Area
ScillareninPlasmepsin-II (Malaria)Not specified, but noted as having a high docking scoreAnti-malarial
4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene) methyl] phenyl beta-DglucopyranosidePlasmepsin-II (Malaria)Not specified, but noted as having a high docking scoreAnti-malarial
2,4-Di-tert-butylphenolChitotriosidase-1 (Arthritis)-6.49Anti-arthritic
2,6-Di-tert-butylphenolChitotriosidase-1 (Arthritis)-4.89Anti-arthritic
2,4-Di-tert-butylphenolVascular cell adhesion molecule 1 (VCAM-1) (Arthritis)-5.83Anti-arthritic
2,6-Di-tert-butylphenolVascular cell adhesion molecule 1 (VCAM-1) (Arthritis)-5.21Anti-arthritic
Various PhytoconstituentsHMG-CoA reductase (Hyperlipidemia)Not specified, but shown to have binding potentialAnti-hyperlipidemic

Experimental Protocols: A Generalized In Silico Docking Workflow

The in silico docking studies of phytochemicals from Schleichera oleosa generally adhere to a standardized computational workflow. This process is essential for predicting the binding mode and affinity of a ligand to a protein target.

A typical protocol involves the following key steps:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). These structures are then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the phytochemicals are converted to 3D structures and optimized for energy.[1]

  • Grid Generation: A grid box is defined around the active site of the target protein. This grid specifies the region where the docking software will search for potential binding poses of the ligand.

  • Molecular Docking: Docking simulations are performed using software such as AutoDock or Dock Vina.[2] These programs systematically explore different conformations and orientations of the ligand within the protein's active site, scoring each pose based on a defined scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, which are typically those with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the basis of binding.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (Active Site Definition) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Phytochemicals) Docking Molecular Docking (e.g., AutoDock, Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose and Energy Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Visualization (Hydrogen Bonds, etc.) Pose_Analysis->Interaction_Analysis

A generalized workflow for in silico molecular docking studies.

Signaling Pathways and Therapeutic Implications

The protein targets investigated in these studies are integral components of various disease-related signaling pathways. For instance, HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway, and its inhibition is a well-established strategy for treating hyperlipidemia.[1] Similarly, Chitotriosidase-1 and VCAM-1 are involved in the inflammatory processes characteristic of rheumatoid arthritis.[3] The inhibition of malarial proteases like Plasmepsin-II is a critical approach to disrupting the life cycle of the Plasmodium falciparum parasite.[2]

The in silico evidence for the binding of Schleichera oleosa phytochemicals to these targets suggests that these compounds may modulate these pathways, offering a potential mechanism for their observed traditional medicinal uses.

Signaling_Pathways cluster_compounds Schleichera oleosa Phytochemicals cluster_targets Protein Targets cluster_pathways Associated Pathways & Diseases SO_Phyto Bioactive Compounds HMG_CoA HMG-CoA Reductase SO_Phyto->HMG_CoA Inhibition CHIT1 Chitotriosidase-1 SO_Phyto->CHIT1 Inhibition VCAM1 VCAM-1 SO_Phyto->VCAM1 Inhibition Plasmepsin Plasmepsin-II SO_Phyto->Plasmepsin Inhibition Cholesterol Cholesterol Biosynthesis (Hyperlipidemia) HMG_CoA->Cholesterol Inflammation Inflammatory Pathway (Rheumatoid Arthritis) CHIT1->Inflammation VCAM1->Inflammation Malaria_Pathway Parasite Lifecycle (Malaria) Plasmepsin->Malaria_Pathway

Potential therapeutic interventions of Schleichera oleosa phytochemicals.

While the direct in silico docking data for this compound is not yet available, the existing research on other phytochemicals from Schleichera oleosa provides a strong foundation for its potential as a source of novel therapeutic agents. The comparative data presented in this guide highlights several promising compounds that warrant further investigation through in vitro and in vivo studies to validate their therapeutic efficacy.

References

Unraveling the Chemical Profile of Schleichera oleosa: A Comparative Analysis of an Elusive Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound "Schleicheol 2" have revealed a significant challenge: the name does not correspond to any known chemical entity in scientific literature. It is highly probable that "this compound" is a misnomer or a novel, yet-to-be-documented compound. However, the name bears a resemblance to Schleichera oleosa, a plant known for its rich and diverse phytochemical profile. This guide, therefore, shifts focus to the known chemical constituents of Schleichera oleosa, providing a foundational comparative analysis for researchers, scientists, and drug development professionals. We will explore the key compounds isolated from this plant, their potential therapeutic applications, and the methodologies for their analysis, while awaiting clarification on the specific compound of interest.

Schleichera oleosa (Lour.) Oken, belonging to the Sapindaceae family, is a tree found in Southeast Asia and the Indian subcontinent.[1] Various parts of this plant, including the bark, leaves, seeds, and fruit, have been traditionally used in medicine to treat a range of ailments such as skin diseases, rheumatism, and malaria.[1][2] Modern phytochemical studies have identified several classes of bioactive compounds that likely contribute to these therapeutic effects.

Key Phytochemicals from Schleichera oleosa

The primary bioactive constituents isolated from Schleichera oleosa can be broadly categorized into triterpenoids, phenolic compounds, and fatty acids.

Triterpenoids: The bark and leaves of Schleichera oleosa are particularly rich in triterpenoids, a class of compounds known for their diverse biological activities.[3][4] Notable triterpenoids isolated from this plant include:

  • Betulinic acid and Betulin: These compounds are recognized for their potential anticancer properties.

  • Lupeol: This triterpene has demonstrated anti-inflammatory and other medicinal properties.

  • Taraxerone and Tricadenic acid A: Isolated from the outer bark, these triterpenoids have shown antimicrobial activity.

Phenolic Compounds and Flavonoids: The fruit peel and juice of Schleichera oleosa are significant sources of phenolic compounds and flavonoids, which are known for their antioxidant properties. The leaves also contain a noteworthy amount of these compounds. One specific flavonoid identified is 5,7-dihydroxy-4'-methoxyflavone.

Fatty Acids: The seed oil, known as Kusum oil, is comprised of various fatty acids, including oleic acid, stearic acid, gadoleic acid, and arachidic acid. This oil has traditional uses in treating skin conditions.

Comparative Data on Phytochemical Content

While a direct comparative analysis of "this compound" is not feasible, we can present a generalized comparison of the phytochemical content in different parts of the Schleichera oleosa plant based on existing literature.

Plant PartKey Compound ClassSpecific Compounds IdentifiedReported Biological Activity
Bark TriterpenoidsBetulinic acid, Betulin, Lupeol, Taraxerone, Tricadenic acid AAnticancer, Anti-inflammatory, Antimicrobial
Leaves Triterpenoids, FlavonoidsLupeol, Betulinic acid, 5,7-dihydroxy-4'-methoxyflavone, Stigmasterol-
Fruit Phenolic compounds, Flavonoids, CarotenoidsGallic acid equivalents, Quercetin (B1663063) equivalents, β-carotene, Ascorbic acidAntioxidant
Seeds Fatty AcidsOleic acid, Stearic acid, Gadoleic acid, Arachidic acidTreatment of skin ailments

Experimental Protocols

To facilitate further research, we provide a general experimental workflow for the extraction and analysis of phytochemicals from Schleichera oleosa.

1. Extraction of Triterpenoids from Bark:

  • Plant Material: Dried and powdered outer bark of Schleichera oleosa.

  • Extraction Solvent: Methanol.

  • Procedure:

    • The powdered bark is subjected to Soxhlet extraction with methanol.

    • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to column chromatography over silica (B1680970) gel.

    • Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

    • Fractions are monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds of interest are further purified by recrystallization or preparative TLC to yield pure triterpenoids.

2. Analysis of Phenolic and Flavonoid Content from Fruit:

  • Plant Material: Fresh fruit, separated into peel, juice, and seeds.

  • Extraction Solvent: Ethanol.

  • Procedure:

    • Each part of the fruit is extracted with ethanol.

    • The total phenolic content is determined using the Folin-Ciocalteu reagent method, with results expressed as gallic acid equivalents.

    • The total flavonoid content is determined using the aluminum chloride colorimetric method, with results expressed as quercetin equivalents.

    • Antioxidant activity can be assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Experimental Workflow and Signaling Pathways

To visualize the process of phytochemical analysis and a potential mechanism of action for the identified compounds, the following diagrams are provided.

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Phytochemical Analysis plant_material Schleichera oleosa (Bark, Leaves, Fruit) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Methanol, Ethanol) grinding->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (TLC, Column Chromatography) crude_extract->chromatography spectroscopy Structural Elucidation (NMR, MS) chromatography->spectroscopy bioassays Biological Activity Assays (Antioxidant, Antimicrobial, etc.) chromatography->bioassays

Figure 1: A generalized experimental workflow for the extraction and analysis of phytochemicals from Schleichera oleosa.

A potential signaling pathway for the anti-inflammatory and anticancer effects of triterpenoids like those found in Schleichera oleosa often involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

References

Assessing the Specificity of a Novel Compound's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug discovery and development is the thorough characterization of a compound's biological activity and specificity. This guide provides a framework for assessing a novel compound, referred to here as "Compound X," and objectively comparing its performance with other alternatives. Due to the unavailability of public data on a compound named "Schleicheol 2," this document will serve as a template, outlining the necessary data, experimental protocols, and visualizations required for a comprehensive evaluation once the specific compound of interest is identified.

To proceed with a detailed analysis, please provide the correct name of the compound you wish to be assessed. The following sections will then be populated with specific data and diagrams relevant to your molecule of interest.

Comparative Analysis of Biological Activity

A tabular format will be used to present a clear and concise comparison of Compound X with known alternatives. This will include key quantitative metrics such as IC50/EC50 values, Ki (inhibition constant), and other relevant pharmacological parameters.

Table 1: Comparative Potency and Efficacy of Compound X and Alternatives

CompoundTarget(s)Assay TypeIC50/EC50 (nM)Ki (nM)Efficacy (% of control)Citation
Compound X Data NeededData NeededData NeededData NeededData NeededData Needed
Alternative AData NeededData NeededData NeededData NeededData NeededData Needed
Alternative BData NeededData NeededData NeededData NeededData NeededData Needed
Alternative CData NeededData NeededData NeededData NeededData NeededData Needed

Table 2: Off-Target Activity and Selectivity Profile

CompoundPrimary TargetOff-Target 1 (IC50, nM)Off-Target 2 (IC50, nM)Selectivity Index (Off-Target 1/Primary)Citation
Compound X Data NeededData NeededData NeededData NeededData Needed
Alternative AData NeededData NeededData NeededData NeededData Needed
Alternative BData NeededData NeededData NeededData NeededData Needed

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are templates for key experimental protocols that would be used to assess the biological activity of Compound X.

In Vitro Enzyme/Receptor Binding Assay
  • Objective: To determine the inhibitory or binding affinity of Compound X to its purified target protein.

  • Materials: Purified recombinant target protein, Compound X, known inhibitor/ligand as a positive control, appropriate buffer solutions, detection reagents (e.g., fluorescently labeled substrate, radioligand).

  • Procedure:

    • Prepare a dilution series of Compound X.

    • In a microplate, combine the purified target protein with the various concentrations of Compound X or control compounds.

    • Initiate the reaction by adding the substrate or radioligand.

    • Incubate for a specified time at a controlled temperature.

    • Measure the enzymatic activity or binding signal using a suitable plate reader.

    • Calculate the IC50 or Ki values by fitting the data to a dose-response curve.

Cell-Based Functional Assay
  • Objective: To evaluate the functional effect of Compound X on a specific signaling pathway in a cellular context.

  • Materials: Relevant cell line expressing the target of interest, cell culture medium, Compound X, appropriate agonists or antagonists, and a readout system (e.g., reporter gene assay, second messenger measurement).

  • Procedure:

    • Plate cells at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a dilution series of Compound X for a specified duration.

    • Stimulate the cells with an agonist if required.

    • Lyse the cells and perform the assay to measure the downstream signaling event (e.g., luciferase activity, cAMP levels, calcium flux).

    • Determine the EC50 or IC50 from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action and experimental design. The following are placeholder diagrams that will be customized upon identification of Compound X and its biological target.

G cluster_pathway Placeholder Signaling Pathway Ligand Compound X Receptor Target Receptor Ligand->Receptor Binds to Downstream1 Kinase A Receptor->Downstream1 Activates Downstream2 Transcription Factor Downstream1->Downstream2 Phosphorylates Response Cellular Response Downstream2->Response Induces

Caption: A generalized signaling cascade initiated by Compound X binding.

G cluster_workflow Experimental Workflow: Cell-Based Assay step1 Step 1 Cell Seeding step2 Step 2 Compound Treatment step1->step2 step3 Step 3 Incubation step2->step3 step4 Step 4 Signal Detection step3->step4 step5 Step 5 Data Analysis step4->step5

Caption: Workflow for a typical cell-based functional assay.

Upon receiving the correct name of the compound of interest, this guide will be updated with specific, accurate, and data-supported information to provide a comprehensive and objective assessment of its biological activity and specificity.

Safety Operating Guide

Proper Disposal Procedures for Schleicheol 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the steroidal compound Schleicheol 2 is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal, grounded in established laboratory safety protocols.

Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of complex organic molecules and steroidal compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol
  • Segregation of Waste:

    • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, tight-fitting lid.

    • Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified with your institution's EHS office. This prevents unforeseen chemical reactions and simplifies the disposal process.

    • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

  • Labeling of Waste Containers:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" or its IUPAC name "17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol".

    • Indicate the major constituents and their approximate concentrations.

    • Note the date when the waste was first added to the container.

  • Decontamination of Labware:

    • Reusable glassware and equipment that have been in contact with this compound should be decontaminated.

    • Triple-rinse the labware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in which this compound is soluble.

    • Collect the rinsate as hazardous liquid waste in the designated container.

    • After rinsing, the labware can be washed with soap and water.

  • Storage and Final Disposal:

    • Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a collection with the EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

Without a specific Safety Data Sheet, quantitative data on toxicity and exposure limits for this compound are not available. The table below provides general guidelines for handling solid and liquid organic chemical waste.

ParameterGuidelineSource
Container Type High-Density Polyethylene (HDPE) or other compatible materialGeneral Laboratory Safety Manuals
Labeling Requirement "Hazardous Waste" with full chemical name and concentrationInstitutional EHS Protocols
Storage Location Designated Satellite Accumulation AreaInstitutional EHS Protocols
Drain Disposal ProhibitedGeneral Laboratory Safety Manuals
Solid Waste Disposal Prohibited in regular trashGeneral Laboratory Safety Manuals

Visualizing Experimental and Disposal Workflows

To further clarify the procedures and potential research context of this compound, the following diagrams have been generated.

G cluster_0 Experimental Workflow cluster_1 Waste Generation cluster_2 Disposal Pathway prep Prepare this compound Solution treat Treat Cells/Tissue with Solution prep->treat incubate Incubate for Defined Period treat->incubate assay Perform Biological Assay (e.g., Viability, Gene Expression) incubate->assay solid_waste Solid Waste (Pipette tips, tubes) assay->solid_waste liquid_waste Liquid Waste (Excess solution, media) assay->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid ehs_pickup Schedule EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Conceptual Experimental and Disposal Workflow.

G cluster_pathway Conceptual Signaling Pathway schleicheol This compound (Stigmastane Derivative) receptor Cell Surface or Nuclear Receptor schleicheol->receptor Binds kinase_cascade Kinase Cascade (e.g., Akt/mTOR) receptor->kinase_cascade Activates transcription Transcription Factor Activation kinase_cascade->transcription Phosphorylates gene_expression Altered Gene Expression transcription->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammation) gene_expression->cellular_response Leads to

Hypothetical Signaling Pathway for this compound.

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not available. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to relevant regulations before handling or disposing of any chemical.

Essential Safety and Operational Protocols for Handling Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Schleicheol 2. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This guidance is based on standard laboratory procedures for potent compounds and may need to be adapted based on a risk assessment of the specific experimental protocol.

Equipment Specification Purpose
Gloves Nitrile or neoprene, double-glovedTo prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles.
Lab Coat Full-length, buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of airborne particles. For procedures outside a fume hood, a fit-tested N95 or higher respirator may be required based on a risk assessment.
Footwear Closed-toe shoesTo protect feet from spills.

Safe Handling and Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe research environment.

Schleicheol2_Workflow cluster_receiving Receiving and Storage cluster_preparation Experiment Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal a Receive Shipment b Inspect Container Integrity a->b c Log in Inventory b->c d Store in a Designated, Ventilated, and Secure Location c->d e Don Appropriate PPE d->e Begin Experiment f Prepare Work Area in Fume Hood e->f g Retrieve this compound from Storage f->g h Weigh Compound g->h i Prepare Solution h->i j Perform Experiment i->j k Monitor for Spills or Exposure j->k l Segregate Waste k->l m Label Waste Containers l->m n Dispose of Liquid Waste m->n o Dispose of Solid Waste m->o p Decontaminate Work Area n->p o->p

Caption: Standard laboratory workflow for handling this compound.

Step-by-Step Handling Procedures

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled and access restricted to authorized personnel.

  • Preparation :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure that all necessary personal protective equipment (PPE) is worn correctly.

    • Use a dedicated set of utensils (spatulas, weighing paper, etc.) for handling the compound.

  • Weighing and Solution Preparation :

    • To avoid generating dust, handle the solid form of this compound with care.

    • When preparing solutions, add the solvent to the pre-weighed compound slowly to prevent splashing.

  • Spill Management :

    • In case of a small spill, decontaminate the area using an appropriate absorbent material and cleaning agent.

    • For larger spills, evacuate the area and follow the institution's emergency procedures.

    • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Solid Waste Includes items such as gloves, weighing paper, and pipette tips. Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Liquid Waste Includes unused solutions and rinse from cleaning glassware. Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
Empty Containers Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.

It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the appropriate safety equipment. A comprehensive understanding of the potential hazards and the implementation of these safety protocols will ensure a safe and productive research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schleicheol 2
Reactant of Route 2
Schleicheol 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.